molecular formula C16H14F3NO4S B15588317 ZM226600 CAS No. 5326-71-6

ZM226600

Cat. No.: B15588317
CAS No.: 5326-71-6
M. Wt: 373.3 g/mol
InChI Key: LJLXQHHFAKVTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is an anilide.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXQHHFAKVTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967829
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-71-6
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the KATP Channel Opener ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener, identified as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Developed as part of a research program focused on novel potassium channel modulators, this compound has demonstrated significant activity in preclinical studies. This document provides a comprehensive overview of its chemical structure, synthesis, and its mechanism of action as a modulator of KATP channels. Detailed experimental protocols for its synthesis and for the electrophysiological assessment of its activity are provided, along with a summary of its known quantitative data.

Chemical Structure and Properties

This compound is a synthetic organic compound with the systematic IUPAC name N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Its chemical structure is characterized by a central amide linkage connecting a trifluoromethyl-containing hydroxypropanamide moiety to a phenylsulfonylphenyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Molecular Formula C₁₆H₁₄F₃NO₄S
Molecular Weight 373.35 g/mol
CAS Number 147695-92-9
Appearance Off-white solid
Solubility Soluble to 100 mM in DMSO

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the acyl chloride intermediate, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride. The second step is the coupling of this intermediate with 4-(phenylsulfonyl)aniline (B194103).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride

  • To a solution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) in a dropwise manner at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (this compound)

  • Dissolve 4-(phenylsulfonyl)aniline in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF).

  • Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃), to the solution.

  • Cool the mixture to 0 °C and add the freshly prepared 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride from Step 1 dropwise.

  • Allow the reaction to proceed at room temperature until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as an off-white solid.

Spectroscopic Characterization

Note: Specific experimental spectra for this compound are not publicly available. The following are predicted key characteristics based on its structure.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and phenylsulfonyl groups, the amide proton, the hydroxyl proton, and the methyl protons. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm). The amide proton would be a broad singlet, and its chemical shift would be solvent-dependent. The hydroxyl proton would also be a singlet. The methyl protons would appear as a singlet in the upfield region.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all 16 carbon atoms. The carbonyl carbon of the amide will be in the most downfield region (around 160-170 ppm). The aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. The methyl carbon will be in the upfield region.

3.3. Mass Spectrometry

The mass spectrum of this compound under electrospray ionization (ESI) conditions would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 374.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Mechanism of Action: KATP Channel Opening

This compound functions as a potent opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. KATP channels link the metabolic state of a cell to its electrical activity.

Signaling Pathway of KATP Channel Modulation

The activity of KATP channels is primarily regulated by intracellular nucleotides. ATP binding to the Kir6.x subunit leads to channel closure, whereas Mg-ADP binding to the SUR subunit promotes channel opening. KATP channel openers like this compound are thought to interact with the SUR subunit, stabilizing the open conformation of the channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a reduction in cellular excitability.

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux ATP Intracellular ATP ATP->KATP Inhibits MgADP Intracellular Mg-ADP MgADP->KATP Activates This compound This compound This compound->KATP Activates ReducedExcitability Reduced Cellular Excitability Hyperpolarization->ReducedExcitability

KATP channel regulation by nucleotides and this compound.

Quantitative Data

This compound has been shown to be a potent KATP channel opener with a reported half-maximal effective concentration (EC₅₀) of 0.5 µM.

Table 2: Potency of this compound

ParameterValueCell Type/AssayReference
EC₅₀ 0.5 µMKATP channel opening activity[1]

Experimental Protocols for Activity Assessment

The primary method for assessing the activity of KATP channel openers like this compound is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing KATP channels (e.g., HEK293 cells co-transfected with Kir6.2 and SURx subunits).

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition and contain a low concentration of ATP to allow for channel opening.

  • Recording:

    • Obtain a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline KATP channel currents.

  • Drug Application: Perfuse the cells with an external solution containing this compound at various concentrations.

  • Data Analysis: Measure the increase in outward current in response to this compound. Plot the concentration-response curve to determine the EC₅₀ value.

Patch_Clamp_Workflow A Cell Preparation B Pipette Positioning & Giga-seal Formation A->B C Whole-Cell Configuration B->C D Baseline Current Recording C->D E This compound Application D->E F Response Current Recording E->F G Data Analysis (EC50 determination) F->G

Workflow for whole-cell patch-clamp experiment.

Conclusion

This compound is a potent and selective KATP channel opener with a well-defined chemical structure. Its synthesis is achievable through a straightforward two-step process. The primary mechanism of action involves the activation of KATP channels, leading to membrane hyperpolarization. Further research is warranted to fully elucidate its specific binding site on the SUR subunit and to explore its therapeutic potential in conditions characterized by cellular hyperexcitability. This technical guide provides a foundational resource for researchers and drug development professionals interested in the study and application of this compound.

References

ZM226600: An In-Depth Technical Guide on its Mechanism of Action as a K-ATP Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM226600, identified as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, is a potent ATP-sensitive potassium (K-ATP) channel opener. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. The primary therapeutic potential of this compound, as indicated by in vivo studies, lies in the treatment of bladder overactivity, where it demonstrates significant efficacy with a favorable side-effect profile compared to other agents in its class. This document provides a detailed overview for researchers and professionals in drug development interested in the pharmacology of K-ATP channel modulators.

Core Mechanism of Action: K-ATP Channel Opening

This compound functions as a potent opener of ATP-sensitive potassium (K-ATP) channels[1]. These channels are crucial cellular sensors that link the metabolic state of a cell to its electrical excitability. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the K-ATP channel varies between tissues, leading to pharmacological diversity.

The fundamental mechanism of action of this compound involves binding to the K-ATP channel complex, which stabilizes the open conformation of the channel pore. This leads to an increase in potassium ion (K+) efflux from the cell, following its electrochemical gradient. The resulting loss of positive charge from the intracellular environment causes hyperpolarization of the cell membrane, making it less excitable and less likely to generate an action potential.

ZM226600_Mechanism_of_Action K_ion K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Pharmacological Effects: Focus on Bladder Overactivity

The primary documented pharmacological effect of this compound is the inhibition of bladder spontaneous activity. In a preclinical model of overactive bladder with outlet obstruction in female rats, this compound demonstrated significant efficacy in reducing bladder overactivity[2].

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative findings from a study investigating the effects of this compound on cystometric parameters in a rat model of bladder overactivity[2].

Compound Administration Route Dose Effect on Bladder Overactivity Effect on Residual Volume & Micturition Frequency Vascular Side Effects Duration of Action
This compoundIntra-bladder instillation10⁻⁷ M (30 min)Almost completely abolishedImprovedNot observed~ 1 hour
This compoundSystemic (e.v.)10 nmol/kgAlmost completely abolishedImprovedNot observed~ 1 hour
This compoundSystemic (e.v.)100 nmol/kgAlmost completely abolishedImprovedNot observed~ 1 hour
PinacidilIntra-bladder instillation10⁻⁷ M (30 min)Almost completely abolishedImprovedAffected arterial pressureNot specified
PinacidilSystemic (e.v.)10, 100 nmol/kgAlmost completely abolishedImprovedAffected arterial pressureNot specified
Oxybutynin (B1027)Intra-bladder instillation10⁻⁷, 10⁻⁶, 10⁻⁵ M (30 min)~16%, 25%, 46% reductionBlocked micturition reflexes at highest dosesNot specifiedNot specified
OxybutyninSystemic (e.v.)10, 100 nmol/kg~50%, 80% reductionBlocked micturition reflexes at highest doseNot specifiedNot specified

Table 1: Summary of in vivo effects of this compound and comparator compounds on bladder function in a rat model.[2]

Experimental Protocols

In Vivo Model of Bladder Overactivity

The in vivo efficacy of this compound was assessed in a female rat model of overactive bladder with outlet obstruction. A detailed experimental protocol is outlined below[2].

Experimental Workflow:

Experimental_Workflow Recovery Recovery Catheterization Catheterization Recovery->Catheterization Infusion Infusion Intra_bladder Intra_bladder Infusion->Intra_bladder During Infusion Systemic Systemic Infusion->Systemic During Infusion Measurement Measurement Intra_bladder->Measurement Observe Effects Systemic->Measurement Observe Effects

Methodology:

  • Animal Model: Female Sprague-Dawley rats were used.

  • Surgical Procedure: Under anesthesia, a partial urethral obstruction was created using a ligature to induce bladder overactivity.

  • Cystometric Evaluation:

    • Following a recovery period, the animals were anesthetized again.

    • A catheter was inserted into the bladder through the urethra.

    • The bladder was continuously filled with saline at a constant rate.

    • Bladder pressure and micturition volume were recorded to assess bladder activity.

  • Drug Administration:

    • Intra-bladder instillation: this compound, pinacidil, or oxybutynin was instilled directly into the bladder for 30 minutes.

    • Systemic administration: The compounds were administered intravenously (e.v.).

  • Data Analysis: Changes in cystometric parameters, including the frequency of bladder contractions, residual volume, and micturition frequency, were analyzed to determine the effects of the compounds.

Conclusions and Future Directions

This compound is a potent K-ATP channel opener with demonstrated in vivo efficacy in a model of overactive bladder. Its mechanism of action, leading to membrane hyperpolarization and reduced cellular excitability, makes it an interesting candidate for conditions characterized by smooth muscle hyperactivity. A key advantage of this compound observed in preclinical studies is its lack of significant vascular side effects, a common limitation of other K-ATP channel openers like pinacidil[2]. However, its short duration of action of approximately one hour presents a challenge for its therapeutic development and may necessitate formulation strategies to prolong its effect[2].

Further research is required to fully elucidate the molecular pharmacology of this compound. Future studies should focus on:

  • In vitro characterization: Detailed patch-clamp electrophysiology studies are needed to characterize the interaction of this compound with different K-ATP channel subunit combinations (Kir6.x/SURx) to understand its tissue selectivity.

  • Binding studies: Radioligand binding assays would provide quantitative data on the affinity of this compound for the K-ATP channel complex.

  • Pharmacokinetics and Metabolism: A comprehensive evaluation of the pharmacokinetic profile and metabolic fate of this compound is essential for understanding its short duration of action and for the design of long-acting analogs.

References

In-Depth Technical Guide: ZM226600, a Potent ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

ZM226600 is a potent activator of ATP-sensitive potassium (KATP) channels, with a reported half-maximal effective concentration (EC50) of 500 nM[1]. These channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. KATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits[2]. The primary function of these channels is to open in response to a decrease in the intracellular ATP/ADP ratio, leading to potassium ion efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, thus reducing cellular excitability.

The activation of KATP channels by this compound leads to the relaxation of smooth muscle and has been investigated for its potential therapeutic effects in conditions characterized by smooth muscle overactivity, such as urge urinary incontinence[3][4]. A closely related compound, ZD6169, has demonstrated in vivo selectivity for the urinary bladder over cardiovascular tissues[4]. The activity of these compounds is dependent on the specific combination of Kir6.x and SURx subunits that form the KATP channel, with different subunit compositions exhibiting varying sensitivities to pharmacological agents[5][6].

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related compound ZD6169.

CompoundParameterValueSpeciesTissue/Cell TypeReference
This compoundEC50500 nMNot SpecifiedNot Specified[1]
ZD6169EC50 (KATP current)1.02 µMGuinea PigUrinary Bladder Smooth Muscle[7]
ZD6169ED50 (Micturition Frequency)0.16 mg/kg (oral)RatIn Vivo[4]
ZD6169ED20 (Cardiovascular Effects)30 mg/kg (oral)RatIn Vivo[4]

Experimental Protocols

Electrophysiological Measurement of KATP Channel Currents in Isolated Smooth Muscle Cells (based on the methodology for ZD6169)

This protocol describes the whole-cell patch-clamp technique used to measure the activity of KATP channels in single smooth muscle cells isolated from the guinea pig urinary bladder, as was done for the related compound ZD6169[7].

1. Cell Isolation:

  • Guinea pig urinary bladders are dissected and placed in a Ca2+-free solution.

  • The tissue is minced and incubated in a solution containing collagenase and trypsin to enzymatically digest the extracellular matrix and dissociate individual smooth muscle cells.

  • The dispersed cells are then washed and stored in a low Ca2+ solution until use.

2. Patch-Clamp Recording:

  • Isolated smooth muscle cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The whole-cell patch-clamp configuration is established using a glass micropipette with a tip resistance of 2-5 MΩ when filled with the pipette solution.

  • The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and varying concentrations of ATP (pH adjusted to 7.2 with KOH).

  • The external bath solution contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).

  • The membrane potential is held at a specific voltage (e.g., -60 mV), and membrane currents are recorded using a patch-clamp amplifier.

3. Drug Application:

  • This compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external bath solution.

  • The compound-containing solution is applied to the cell via a perfusion system.

4. Data Analysis:

  • The increase in outward current upon application of the KATP channel opener is measured.

  • The EC50 value is determined by fitting the concentration-response data to the Hill equation.

  • The inhibitory effect of intracellular ATP can be confirmed by including ATP in the pipette solution. The KATP channel blocker glibenclamide can be used to confirm the identity of the recorded currents.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The opening of KATP channels by this compound initiates a signaling cascade that leads to the relaxation of smooth muscle cells. The following diagram illustrates this pathway.

ZM226600_Signaling_Pathway This compound This compound KATP_channel KATP Channel (Kir6.x/SURx) This compound->KATP_channel Binds and activates Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization K+ efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivation Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Inhibition Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Experimental Workflow for Characterizing KATP Channel Openers

The following diagram outlines a typical experimental workflow for the identification and characterization of a novel KATP channel opener like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis and Library Screening Binding_Assay Radioligand Binding Assay (e.g., [3H]glibenclamide displacement) Compound_Synthesis->Binding_Assay Identify binders Functional_Assay Functional Assay (e.g., Rubidium Efflux Assay) Binding_Assay->Functional_Assay Test for activity Patch_Clamp Electrophysiology (Whole-Cell Patch Clamp) Functional_Assay->Patch_Clamp Confirm mechanism and quantify potency Subunit_Selectivity Subunit Selectivity Studies (Co-expression of Kir6.x/SURx) Patch_Clamp->Subunit_Selectivity Determine molecular target Animal_Model Animal Model of Disease (e.g., Rat model of overactive bladder) Subunit_Selectivity->Animal_Model Efficacy_Testing Efficacy Testing (e.g., Cystometry) Animal_Model->Efficacy_Testing Selectivity_Testing Tissue Selectivity Assessment (e.g., Cardiovascular vs. Bladder effects) Efficacy_Testing->Selectivity_Testing PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Selectivity_Testing->PK_PD

Caption: Experimental workflow for KATP channel opener drug discovery.

References

An In-Depth Technical Guide to ZM226600: A Potent ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM226600, identified as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, is a potent ATP-sensitive potassium (KATP) channel opener. Developed by Zeneca (now AstraZeneca), this compound has demonstrated significant activity in modulating the function of KATP channels, which are crucial regulators of cellular excitability in various tissues, including pancreatic β-cells, and vascular smooth muscle. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of this compound, supported by detailed experimental protocols and data presented for comparative analysis.

Discovery and Rationale

The discovery of this compound emerged from research programs at Zeneca aimed at identifying novel modulators of KATP channels. These channels serve as metabolic sensors, coupling the cell's energetic state (reflected by the intracellular ATP/ADP ratio) to its membrane potential. By opening KATP channels, the cell membrane hyperpolarizes, leading to the closure of voltage-gated calcium channels and a subsequent decrease in intracellular calcium concentration. This mechanism is fundamental in processes such as insulin (B600854) secretion from pancreatic β-cells and the relaxation of vascular smooth muscle.

The therapeutic potential of KATP channel openers lies in their ability to influence these physiological processes. For instance, in the context of bladder overactivity, opening KATP channels in bladder smooth muscle can induce relaxation, thereby increasing bladder capacity and reducing the frequency of micturition. This compound was investigated for its potential in this area, showing efficacy in preclinical models.[1]

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a suitably substituted aniline (B41778) with a trifluoromethylated acyl chloride or carboxylic acid derivative. The key steps would likely be:

  • Synthesis of the Sulfonamide Intermediate: Preparation of 4-aminophenyl phenyl sulfone. This can be achieved through the reduction of 4-nitrophenyl phenyl sulfone, which in turn can be synthesized from the reaction of 4-nitrochlorobenzene and sodium benzenesulfinate.

  • Synthesis of the Trifluoromethylated Acylating Agent: Preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropionyl chloride. This could be synthesized from 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

  • Amide Coupling: The final step would involve the coupling of 4-aminophenyl phenyl sulfone with the trifluoromethylated acylating agent under appropriate reaction conditions, likely in the presence of a base to yield this compound.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of 4-aminophenyl phenyl sulfone.

    • To a solution of 4-nitrophenyl phenyl sulfone in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-aminophenyl phenyl sulfone.

  • Step 2: Amide formation to yield this compound.

    • Dissolve 4-aminophenyl phenyl sulfone in an aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3,3,3-trifluoro-2-hydroxy-2-methylpropionyl chloride in the same solvent.

    • Allow the reaction to stir at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or recrystallization.

Mechanism of Action: KATP Channel Modulation

This compound exerts its pharmacological effects by acting as an opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.

The primary function of KATP channels is to link the metabolic state of a cell to its electrical excitability. Under normal physiological conditions with high intracellular ATP levels, ATP binds to the Kir6.x subunits, leading to channel closure. When the intracellular ATP/ADP ratio decreases, the inhibitory effect of ATP is reduced, and the stimulatory effect of Mg-ADP binding to the SUR subunits promotes channel opening.

This compound, as a KATP channel opener, is thought to interact with the SUR subunit of the channel complex. This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion efflux from the cell. The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thus reducing the influx of calcium ions.

KATP_Channel_Mechanism cluster_cell Cell Membrane This compound This compound KATP_Channel KATP Channel (Kir6.x/SUR) This compound->KATP_Channel Binds to SUR subunit K_ion K+ KATP_Channel->K_ion Promotes K+ efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in Reduces Ca2+ influx Hyperpolarization Membrane Hyperpolarization Ca_ion_out Ca2+ Hyperpolarization->Ca_Channel Inhibits opening

Mechanism of this compound action on a cell membrane.

Biological Activity and Data

The primary biological effect of this compound is the relaxation of smooth muscle and modulation of insulin secretion through its action on KATP channels.

Effect on Bladder Smooth Muscle

In a rat model of overactive bladder with outlet obstruction, this compound demonstrated significant efficacy. When administered directly into the bladder or systemically, it almost completely abolished bladder overactivity, improved residual volume, and decreased the frequency of micturition.[1] Notably, this compound was found to be more active than the standard antimuscarinic agent oxybutynin (B1027) in reducing bladder overactivity and was devoid of the vascular side effects observed with the non-selective KATP channel opener pinacidil.[1]

CompoundAdministrationDoseEffect on Bladder OveractivityEffect on Arterial Pressure
This compound Intrabladder10⁻⁷ MAlmost complete abolishmentNo significant effect
Systemic (e.v.)10, 100 nmol/kgAlmost complete abolishmentNo significant effect
Pinacidil Intrabladder10⁻⁷ MAlmost complete abolishmentAffected
Systemic (e.v.)10, 100 nmol/kgAlmost complete abolishmentAffected
Oxybutynin Intrabladder10⁻⁷ - 10⁻⁵ M16% - 46% decreaseNot reported
Systemic (e.v.)10, 100 nmol/kg50% - 80% decreaseNot reported

Data summarized from a study on a female rat model of overactive bladder.[1]

Potential Effects on Insulin Secretion and Cardiovascular System

Given that KATP channels are critical in pancreatic β-cells for regulating insulin secretion, this compound would be expected to inhibit glucose-stimulated insulin secretion. By opening these channels, it would hyperpolarize the β-cell membrane, preventing the calcium influx necessary for insulin exocytosis.

In the cardiovascular system, KATP channels in vascular smooth muscle cells contribute to the regulation of vascular tone. Opening these channels leads to vasodilation and a decrease in blood pressure. While the study on bladder activity indicated a lack of significant vascular side effects at the tested doses, a full cardiovascular safety profile would be necessary to fully characterize its effects.[1]

Experimental Protocols

In Vivo Model of Bladder Overactivity

Objective: To assess the effect of this compound on bladder function in a rat model of bladder outlet obstruction.

Methodology:

  • Induction of Obstruction: In female rats, a ligature is placed around the urethra to create a partial obstruction, leading to bladder hypertrophy and overactivity.

  • Cystometric Evaluation: After a recovery period, a catheter is implanted into the bladder dome for cystometric recordings. Conscious, unrestrained rats are placed in metabolic cages.

  • Drug Administration: this compound, a comparator drug (e.g., pinacidil, oxybutynin), or vehicle is administered either directly into the bladder via the catheter or systemically (e.g., intravenously).

  • Data Acquisition: Bladder pressure is continuously recorded. Parameters such as micturition frequency, bladder capacity, residual volume, and the amplitude of non-voiding contractions are measured before and after drug administration.

  • Cardiovascular Monitoring: For systemic administration studies, arterial pressure can be simultaneously monitored via a carotid artery catheter.

Bladder_Overactivity_Workflow cluster_workflow Experimental Workflow A Induce Partial Urethral Obstruction in Rats B Allow for Recovery and Development of Overactivity A->B C Implant Bladder Catheter for Cystometry B->C D Administer this compound (Intrabladder or Systemic) C->D E Record and Analyze Cystometric Parameters D->E F Monitor Cardiovascular Parameters (Optional) D->F

Workflow for in vivo bladder overactivity studies.
Electrophysiological Recording of KATP Channel Activity

Objective: To characterize the direct effects of this compound on KATP channel currents using patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Use a cell line heterologously expressing specific KATP channel subtypes (e.g., Kir6.2/SUR1 for pancreatic β-cell type, or Kir6.1/SUR2B for vascular smooth muscle type) or isolated primary cells (e.g., pancreatic β-cells, vascular smooth muscle cells).

  • Patch-Clamp Configuration: Perform whole-cell or inside-out patch-clamp recordings.

    • Whole-cell: Allows for the study of channel activity in the context of the intact cell.

    • Inside-out: Allows for direct application of drugs and nucleotides to the intracellular face of the channel.

  • Solutions:

    • Pipette solution (intracellular): Typically contains a high concentration of potassium and may include varying concentrations of ATP and ADP to study nucleotide-dependent effects.

    • Bath solution (extracellular): A physiological salt solution.

  • Drug Application: Apply this compound to the bath (for whole-cell) or the intracellular face of the membrane patch (for inside-out) at various concentrations.

  • Data Analysis: Measure the current-voltage relationship and the change in current amplitude in response to this compound to determine its potency (EC50) and efficacy.

Structure-Activity Relationships

The structure of this compound contains several key features that likely contribute to its activity as a KATP channel opener:

  • Benzenesulfonamide (B165840) Moiety: This group is a common feature in many biologically active molecules and can participate in hydrogen bonding and other interactions with the target protein.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability.

  • Indole (B1671886) Ring System: The indole nucleus is a prevalent scaffold in medicinal chemistry and can engage in various non-covalent interactions with the binding site.

Further structure-activity relationship (SAR) studies would involve systematic modification of these different parts of the molecule to understand their individual contributions to potency and selectivity for different KATP channel subtypes.

Conclusion and Future Directions

This compound is a potent KATP channel opener with demonstrated preclinical efficacy in a model of bladder overactivity, showing a favorable profile compared to other agents.[1] Its mechanism of action through the modulation of KATP channels provides a strong rationale for its observed physiological effects.

Future research should focus on:

  • Elucidating the detailed synthesis and discovery history through patent and literature deep dives using the correct chemical identifier.

  • Determining the subtype selectivity of this compound for different Kir6.x/SURx combinations to better predict its tissue-specific effects and potential side-effect profile.

  • Conducting comprehensive in vitro studies to quantify its effects on insulin secretion from isolated pancreatic islets and its vasorelaxant properties in different vascular beds.

  • Performing detailed cardiovascular safety and pharmacokinetic studies to fully assess its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in this compound and the broader field of KATP channel modulation. The continued investigation of this and similar compounds holds promise for the development of novel therapeutics for a range of metabolic and smooth muscle-related disorders.

References

Preliminary Studies on ZM226600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent opener of the ATP-sensitive potassium (KATP) channel, a key regulator of cellular excitability. KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. These channels couple the metabolic state of a cell to its membrane potential, playing crucial roles in various physiological processes, including insulin (B600854) secretion, vascular tone regulation, and neuronal activity. This compound, by activating these channels, leads to membrane hyperpolarization and subsequent inhibition of cellular excitability. This guide provides an in-depth overview of the preliminary research on this compound, focusing on its mechanism of action, experimental data, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its pharmacological effects by directly opening Kir6-containing KATP channels. The opening of these channels increases potassium efflux from the cell, driving the membrane potential towards the equilibrium potential for potassium, which results in hyperpolarization. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby reducing cellular excitability.

Quantitative Data

ParameterSpeciesModelRoute of AdministrationDoseObservationReference
Bladder OveractivityRatOveractive bladder with outlet obstructionIntravesical Instillation10⁻⁷ M (30 min)Almost complete abolishment of bladder overactivity(Conte et al., 2004)
Bladder OveractivityRatOveractive bladder with outlet obstructionSystemic (e.v.)10, 100 nmol/kgAlmost complete abolishment of bladder overactivity(Conte et al., 2004)
Residual VolumeRatOveractive bladder with outlet obstructionIntravesical Instillation10⁻⁷ M (30 min)Improved residual volume(Conte et al., 2004)
Residual VolumeRatOveractive bladder with outlet obstructionSystemic (e.v.)10, 100 nmol/kgImproved residual volume(Conte et al., 2004)
Frequency of MicturitionRatOveractive bladder with outlet obstructionIntravesical Instillation10⁻⁷ M (30 min)Improved frequency of micturition(Conte et al., 2004)
Frequency of MicturitionRatOveractive bladder with outlet obstructionSystemic (e.v.)10, 100 nmol/kgImproved frequency of micturition(Conte et al., 2004)
Arterial PressureRatOveractive bladder with outlet obstructionIntravesical & Systemic10⁻⁷ M & 10, 100 nmol/kgNo significant effect(Conte et al., 2004)

Experimental Protocols

In Vivo Model of Overactive Bladder in Rats

A key study investigating the effects of this compound utilized a rat model of overactive bladder with partial urethral obstruction.[1]

Animal Model:

  • Female Sprague-Dawley rats were used.

  • Partial urethral obstruction was surgically induced by placing a ligature around the urethra. This procedure leads to the development of detrusor instability, mimicking the symptoms of overactive bladder.

Cystometric Evaluation:

  • After a period of recovery and development of bladder overactivity, the rats were anesthetized.

  • A catheter was inserted into the bladder through the urethra for saline infusion and pressure recording.

  • Another catheter was placed in the femoral vein for systemic drug administration.

  • Cystometric parameters, including bladder pressure, micturition volume, residual volume, and frequency of micturition, were continuously recorded.

Drug Administration:

  • Intravesical Instillation: this compound was dissolved in a suitable vehicle and instilled directly into the bladder at a concentration of 10⁻⁷ M for 30 minutes.

  • Systemic Administration: this compound was administered intravenously at doses of 10 and 100 nmol/kg.

Data Analysis:

  • The effects of this compound on cystometric parameters were compared to baseline values and to the effects of other compounds like pinacidil (B1677893) (another KATP channel opener) and oxybutynin (B1027) (an antimuscarinic agent).

Signaling Pathways and Experimental Workflows

The activation of KATP channels by this compound initiates a cascade of events that lead to the observed physiological effects. The following diagrams illustrate the general signaling pathway of KATP channel activation and a typical experimental workflow for evaluating KATP channel openers.

KATP_Signaling_Pathway This compound This compound KATP_Channel Kir6/SURx KATP Channel This compound->KATP_Channel Binds and Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Cellular_Response Reduced Cellular Excitability (e.g., Muscle Relaxation) Ca_Influx->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Patch_Clamp Patch-Clamp Electrophysiology (e.g., on isolated cells) EC50_Ki Determine EC50 / Ki values Patch_Clamp->EC50_Ki Binding_Assay Radioligand Binding Assay (Membrane Preparations) Binding_Assay->EC50_Ki Animal_Model Induce Disease Model (e.g., Overactive Bladder in Rats) EC50_Ki->Animal_Model Drug_Admin Administer this compound (e.g., i.v. or intravesical) Animal_Model->Drug_Admin Data_Acquisition Measure Physiological Parameters (e.g., Cystometry) Drug_Admin->Data_Acquisition Data_Analysis Analyze Data and Compare to Controls Data_Acquisition->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion Start Start: Compound this compound Start->Patch_Clamp Start->Binding_Assay

References

ZM226600: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of ZM226600, a potent ATP-sensitive potassium (KATP) channel opener. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where modulation of KATP channel activity is of therapeutic interest.

Core Physical and Chemical Properties

This compound is a small molecule with the IUPAC name N-[4-(phenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄F₃NO₄S
Molecular Weight 373.35 g/mol
CAS Number 147695-92-9
Appearance White to off-white solid powder
Purity ≥98%
Density (predicted) 1.448 g/cm³
Boiling Point (predicted) 574.8 °C at 760 mmHg
Flash Point (predicted) 301.4 °C
LogP (predicted) 3.925
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Rotatable Bonds 4
Solubility

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). Specific quantitative solubility data in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS) is not widely reported and should be determined empirically for specific experimental needs.

Mechanism of Action and Signaling Pathway

This compound is a potent opener of Kir6 subfamily of inwardly rectifying potassium channels, which are the pore-forming subunits of ATP-sensitive potassium (KATP) channels. KATP channels are hetero-octameric complexes composed of four Kir6.x subunits and four sulfonylurea receptor (SUR) subunits. These channels couple the metabolic state of a cell to its electrical activity.

The primary mechanism of action for KATP channel openers like this compound involves binding to the SUR subunit of the channel complex. This binding event antagonizes the inhibitory effect of intracellular ATP, leading to an increase in the channel's open probability.

The opening of KATP channels by this compound leads to the efflux of potassium ions (K⁺) from the cell, following the electrochemical gradient. This net outward current results in hyperpolarization of the cell membrane.

ZM226600_Signaling_Pathway cluster_KATP KATP Channel This compound This compound SUR SUR Subunit (Sulfonylurea Receptor) This compound->SUR Kir6 Kir6.x Subunit (K+ Channel Pore) K_efflux K+ Efflux Kir6->K_efflux KATP_Channel KATP Channel Complex ATP Intracellular ATP ATP->Kir6 Inhibition Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibition Ca_influx Ca2+ Influx (Reduced) VGCC->Ca_influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Muscle Relaxation, Neuroprotection, Inhibition of Insulin (B600854) Secretion) Intracellular_Ca->Cellular_Response

Figure 1: Signaling pathway of this compound as a KATP channel opener.

The resulting membrane hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca²⁺) into the cell. The decrease in intracellular calcium concentration is a key event that mediates the downstream cellular effects of this compound, which can include:

  • Smooth Muscle Relaxation: In vascular and other types of smooth muscle, reduced intracellular calcium leads to relaxation.

  • Neuroprotection: In neurons, hyperpolarization can reduce excitotoxicity and provide a neuroprotective effect.

  • Modulation of Insulin Secretion: In pancreatic β-cells, opening of KATP channels prevents the depolarization necessary for insulin release, thus inhibiting insulin secretion.

Experimental Protocols

The following sections outline general methodologies for key experiments used to characterize KATP channel openers like this compound. Specific parameters such as cell lines, compound concentrations, and incubation times should be optimized for each experimental setup.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. The whole-cell configuration is commonly used to assess the effect of this compound on KATP channel currents.

Objective: To measure the effect of this compound on KATP channel currents in a specific cell type.

Materials:

  • Cells expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR1, primary cardiomyocytes, or smooth muscle cells).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

  • Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.35).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, and ATP at a desired concentration to study inhibition, pH 7.35).

  • This compound stock solution in DMSO.

Procedure:

  • Prepare cells for recording.

  • Pull patch pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with intracellular solution and mount it on the micromanipulator.

  • Approach a cell and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline KATP channel currents in the absence of this compound.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record the changes in KATP channel currents in the presence of the compound.

  • Data can be analyzed to determine the dose-response relationship and the potency (EC₅₀) of this compound.

Patch_Clamp_Workflow start Start prep_cells Prepare Cells start->prep_cells pull_pipette Pull Patch Pipette prep_cells->pull_pipette fill_pipette Fill Pipette with Intracellular Solution pull_pipette->fill_pipette form_seal Form Gigaohm Seal fill_pipette->form_seal rupture_membrane Rupture Membrane (Whole-Cell) form_seal->rupture_membrane record_baseline Record Baseline Current rupture_membrane->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record Current with This compound apply_this compound->record_effect analyze_data Analyze Data (Dose-Response, EC50) record_effect->analyze_data end End analyze_data->end

Figure 2: General workflow for a whole-cell patch-clamp experiment.
Rubidium Efflux Assay

This assay provides a functional, medium-to-high-throughput method to assess KATP channel activity by measuring the efflux of rubidium ions (Rb⁺), which serve as a surrogate for K⁺.

Objective: To determine the ability of this compound to open KATP channels by measuring Rb⁺ efflux.

Materials:

  • Cells expressing KATP channels grown in 96-well plates.

  • Rubidium loading buffer (e.g., Krebs-Ringer-HEPES buffer containing RbCl).

  • Wash buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Stimulation buffer (containing this compound at various concentrations).

  • Lysis buffer (e.g., Triton X-100 solution).

  • Atomic Absorption Spectrometer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells with wash buffer.

  • Load the cells with Rb⁺ by incubating them in the rubidium loading buffer for a defined period (e.g., 1-2 hours).

  • Wash the cells to remove extracellular Rb⁺.

  • Add the stimulation buffer containing different concentrations of this compound to the wells and incubate for a specific time (e.g., 10-30 minutes).

  • Collect the supernatant, which contains the effluxed Rb⁺.

  • Lyse the cells with lysis buffer to release the remaining intracellular Rb⁺.

  • Measure the Rb⁺ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Calculate the percentage of Rb⁺ efflux for each condition.

Rubidium_Efflux_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells load_rb Load Cells with Rb+ seed_cells->load_rb wash_cells Wash to Remove Extracellular Rb+ load_rb->wash_cells add_stim_buffer Add Stimulation Buffer (with this compound) wash_cells->add_stim_buffer incubate Incubate add_stim_buffer->incubate collect_supernatant Collect Supernatant (Effluxed Rb+) incubate->collect_supernatant lyse_cells Lyse Cells (Intracellular Rb+) collect_supernatant->lyse_cells measure_rb Measure Rb+ by AAS lyse_cells->measure_rb calculate_efflux Calculate % Rb+ Efflux measure_rb->calculate_efflux end End calculate_efflux->end

Figure 3: General workflow for a rubidium efflux assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KATP channels. Its potency as a KATP channel opener makes it a relevant compound for research in areas such as cardiovascular diseases, neurological disorders, and metabolic conditions. This technical guide provides a foundational understanding of its properties and the experimental approaches to investigate its effects. Researchers are encouraged to consult the primary literature for more detailed and specific applications of this compound.

Unveiling the Therapeutic Potential of KATP Channel Openers: A Technical Guide to ZM226600 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological landscape of ZM226600, a potent ATP-sensitive potassium (KATP) channel opener, and its known analogs. This document provides a comprehensive overview of their comparative pharmacology, detailed experimental protocols for their characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Core Compound Profile: this compound

This compound is recognized as a potent opener of the Kir6 subfamily of inwardly rectifying potassium channels, which are the pore-forming subunits of KATP channels. Its activity on these channels leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, indicating its therapeutic potential in conditions characterized by smooth muscle overactivity.

Identified Analogs and Homologs

Through structural similarity analysis and a review of pharmacological data, ZD6169 has been identified as a key analog of this compound. Both compounds share a critical trifluoromethylphenyl moiety, a common feature in a class of N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides investigated for their KATP channel opening activity.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its analog, ZD6169, facilitating a direct comparison of their potency and efficacy.

CompoundAssaySpeciesTissue/Cell LineParameterValueReference
This compound Functional AssayNot SpecifiedNot SpecifiedEC50500 nM[1]
ZD6169 In Vivo CystometryRatUrinary BladderED50 (Micturition Frequency)0.16 mg/kg (oral)[2]
ZD6169 In Vivo CardiovascularRatCardiovascular SystemED20 (CV Parameters)30 mg/kg (oral)[2]
ZD6169 In Vivo CystometryDogUrinary BladderED50 (Bladder Activity)< 1.0 mg/kg (oral)[2]
ZD6169 In Vivo CardiovascularDogCardiovascular SystemED20 (CV Activity)> 15 mg/kg and < 20 mg/kg (oral)[2]
ZD6169 86Rb Efflux AssayGuinea PigBladder Strips-Concentration-dependent increase[3]
ZD6169 [3H]-P1075 Binding AssayGuinea PigBladder StripsInhibition of bindingCorrelates with 86Rb efflux and muscle relaxation[3]

Experimental Protocols

86Rb+ Efflux Assay for KATP Channel Opening Activity

This assay is a functional method to assess the activity of KATP channel openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from a tissue or cell preparation.

Methodology: [3]

  • Tissue Preparation: Guinea pig urinary bladder strips are prepared and loaded with 86Rb+ by incubation in a physiological salt solution containing the radioisotope.

  • Efflux Measurement: The loaded tissue strips are then transferred through a series of vials containing a non-radioactive physiological salt solution at timed intervals. The amount of 86Rb+ released into the solution in each vial is measured using a scintillation counter.

  • Compound Application: After establishing a baseline efflux rate, the test compound (e.g., ZD6169) is added to the superfusion solution at various concentrations.

  • Data Analysis: The rate of 86Rb+ efflux is calculated for each time point. An increase in the efflux rate in the presence of the test compound, which can be blocked by a known KATP channel inhibitor like glibenclamide, indicates KATP channel opening activity. The data is typically plotted as the rate of efflux versus time, and concentration-response curves can be generated to determine the EC50 value of the compound.

[3H]-P1075 Radioligand Binding Assay for KATP Channel Interaction

This binding assay is used to determine the affinity of a test compound for the sulfonylurea receptor (SUR) subunit of the KATP channel, the binding site for many KATP channel openers. P-1075 is a potent KATP channel opener that can be radiolabeled to serve as a probe.

Methodology: [3]

  • Membrane Preparation: Membranes are prepared from a tissue known to express KATP channels, such as guinea pig urinary bladder smooth muscle.

  • Binding Incubation: The prepared membranes are incubated with a fixed concentration of [3H]-P1075 and varying concentrations of the unlabeled test compound (e.g., ZD6169).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]-P1075, is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]-P1075. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

Signaling Pathway of KATP Channel Openers

KATP_Channel_Opening_Signaling_Pathway Signaling Pathway of KATP Channel Openers cluster_cell Smooth Muscle Cell KCO KATP Channel Opener (e.g., this compound, ZD6169) SUR Sulfonylurea Receptor (SUR) KCO->SUR Binds to KATP_Channel KATP Channel Kir6 Kir6.x Subunit Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Inactivation of Ca_Influx Decreased Intracellular Ca2+ VDCC->Ca_Influx Reduced Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to Rb_Efflux_Workflow Experimental Workflow for 86Rb+ Efflux Assay start Start prep Prepare Tissue Strips (e.g., Guinea Pig Bladder) start->prep load Load Tissue with 86Rb+ prep->load wash Wash to Remove Extracellular 86Rb+ load->wash collect_baseline Collect Baseline Efflux wash->collect_baseline add_compound Add Test Compound (e.g., ZD6169) collect_baseline->add_compound collect_treatment Collect Efflux during Treatment add_compound->collect_treatment add_blocker Add KATP Blocker (e.g., Glibenclamide) collect_treatment->add_blocker collect_blocker Collect Efflux with Blocker add_blocker->collect_blocker analyze Analyze Data: Calculate Efflux Rate, Generate Concentration-Response Curve collect_blocker->analyze end End analyze->end Assay_Relationship Logical Relationship of Pharmacological Assays binding [3H]-P1075 Binding Assay (Target Engagement) efflux 86Rb+ Efflux Assay (Cellular Function) binding->efflux Correlates with relaxation Muscle Relaxation Studies (Tissue Function) efflux->relaxation Correlates with invivo In Vivo Cystometry (Organismal Effect) relaxation->invivo Predicts

References

An In-Depth Technical Guide on the Core Safety and Toxicity Profile of ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for "ZM226600" in scientific and regulatory databases yielded no specific safety or toxicity data for a compound with this identifier. The following guide is a template outlining the requested structure and content that would be provided if such information were publicly available. This framework is intended to guide researchers, scientists, and drug development professionals on the key aspects of a thorough safety and toxicity assessment.

Introduction

This section would typically provide a brief overview of this compound, including its chemical class, mechanism of action, and intended therapeutic indication. It would set the context for the subsequent safety and toxicity data.

Preclinical Safety and Toxicity Profile

A comprehensive evaluation of the non-clinical safety data is crucial for any investigational compound. This section would be organized into in vitro and in vivo studies.

In Vitro Toxicology

In vitro studies are essential for early identification of potential toxicities.[1][2][3][4] Key assessments would include:

  • Cytotoxicity: Assays to determine the concentration of this compound that causes cell death in various cell lines.[3][4]

  • Genotoxicity: A battery of tests to assess the potential of this compound to damage genetic material.

  • Phototoxicity: Evaluation of the potential for this compound to become toxic upon exposure to light.[5]

  • Metabolic Stability: In vitro assays using liver microsomes to predict the in vivo clearance of the compound.[6][7][8]

Table 1: Summary of In Vitro Toxicology Data for this compound

Assay TypeCell Line(s)EndpointResult (e.g., IC50, LC50)
Cytotoxicity(e.g., HepG2, HEK293)(e.g., Cell Viability)Data Not Available
Genotoxicity(e.g., Ames test)(e.g., Mutagenicity)Data Not Available
Phototoxicity(e.g., 3T3 NRU)(e.g., Photo-irritancy Factor)Data Not Available
In Vivo Toxicology

In vivo studies in animal models provide critical information on the systemic effects of a compound.[5][9][10][11][12] These studies are typically conducted in compliance with Good Laboratory Practices (GLP).[9]

  • Acute Toxicity: Single-dose studies to determine the immediate adverse effects and the median lethal dose (LD50).[5][9][10]

  • Subacute and Subchronic Toxicity: Repeated-dose studies (typically 14, 28, or 90 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[5][9]

  • Chronic Toxicity: Long-term studies to assess the cumulative toxic effects of the compound.[9]

  • Safety Pharmacology: Studies to evaluate the effects of this compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.[12]

Table 2: Summary of In Vivo Toxicology Data for this compound

Study TypeSpeciesRoute of AdministrationKey Findings (e.g., LD50, NOAEL, Target Organs)
Acute Toxicity(e.g., Rat, Mouse)(e.g., Oral, IV)Data Not Available
28-Day Repeated Dose(e.g., Rat)(e.g., Oral)Data Not Available
90-Day Repeated Dose(e.g., Dog)(e.g., Oral)Data Not Available
Safety Pharmacology(e.g., Dog, Monkey)(e.g., IV)Data Not Available

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is integral to interpreting toxicity data.[6][7][8][13][14]

Table 3: Summary of Pharmacokinetic Parameters for this compound

ParameterSpeciesValue
Bioavailability (%)(e.g., Rat)Data Not Available
Half-life (t½)(e.g., Rat)Data Not Available
Volume of Distribution (Vd)(e.g., Rat)Data Not Available
Clearance (CL)(e.g., Rat)Data Not Available

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the tables above, allowing for scientific scrutiny and replication.

In Vitro Cytotoxicity Assay (Example Protocol)

This would detail the specific cell lines used, culture conditions, drug concentrations, incubation times, and the method for assessing cell viability (e.g., MTT or LDH assay).[3]

In Vivo Acute Oral Toxicity Study (Example Protocol - OECD 423)

This would describe the animal model (e.g., species, strain, sex), housing conditions, dose levels, administration procedure, clinical observations, and endpoint measurements.[5][10]

Signaling Pathways and Workflows

Visual representations of biological pathways affected by this compound and experimental workflows would be presented here.

Toxicity_Pathway This compound This compound Target_Protein Target_Protein This compound->Target_Protein Binds to Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Inhibits Cellular_Process_1 Cellular_Process_1 Downstream_Effector_1->Cellular_Process_1 Promotes Cellular_Process_2 Cellular_Process_2 Downstream_Effector_2->Cellular_Process_2 Disrupts Adverse_Outcome Adverse_Outcome Cellular_Process_1->Adverse_Outcome Cellular_Process_2->Adverse_Outcome

Caption: Hypothetical signaling pathway illustrating the mechanism of this compound-induced toxicity.

Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Acute Toxicity Study Acute Toxicity Study Repeated-Dose Study Repeated-Dose Study Compound Synthesis Compound Synthesis In Vitro Testing In Vitro Testing Compound Synthesis->In Vitro Testing In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Promising Results Safety Assessment Safety Assessment In Vivo Testing->Safety Assessment

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Conclusion

References

Potential Therapeutic Applications of ZM226600: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener with an EC50 value of 500 nM. By activating Kir6.x subfamily channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane. This primary mechanism of action translates into the relaxation of smooth muscle, a key physiological process implicated in a variety of pathological conditions. This technical guide provides an in-depth exploration of the potential therapeutic areas for this compound, with a primary focus on its demonstrated efficacy in preclinical models of overactive bladder. Additionally, we will explore its theoretical applications in hypertension and asthma, grounded in its fundamental effect on smooth muscle physiology. This document furnishes detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Core Mechanism of Action: KATP Channel Opening and Smooth Muscle Relaxation

This compound exerts its pharmacological effects by opening ATP-sensitive potassium (KATP) channels. These channels, formed by Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, are crucial links between the metabolic state of a cell and its electrical excitability. In smooth muscle cells, the opening of KATP channels by this compound leads to an efflux of potassium ions down their electrochemical gradient. This net outward current results in hyperpolarization of the cell membrane.

The hyperpolarized state of the membrane potential makes it more difficult for voltage-gated calcium channels (VGCCs) to open in response to excitatory stimuli. The subsequent reduction in calcium influx leads to a decrease in intracellular calcium concentration ([Ca2+]i). As the formation of the calcium-calmodulin complex is a critical step in the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction, the reduction in [Ca2+]i ultimately results in smooth muscle relaxation.

This compound This compound KATP_Channel KATP Channel (Kir6.x/SUR) This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits opening Ca_Influx Ca2+ Influx VGCC->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Ca_Calmodulin Ca2+-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Reduces formation Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Start Female Sprague-Dawley Rats Surgery Induce Partial Urethral Obstruction Start->Surgery Recovery Recovery & Development of OAB Surgery->Recovery Cystometry Anesthetize & Catheterize for Cystometry Recovery->Cystometry Drug_Admin Administer this compound (Intrabladder or IV) Cystometry->Drug_Admin Data_Acquisition Record Bladder Pressure, Volume & Blood Pressure Drug_Admin->Data_Acquisition Analysis Analyze Cystometric Parameters Data_Acquisition->Analysis End Evaluate Therapeutic Efficacy Analysis->End Start Isolate Smooth Muscle Tissue Mounting Mount Tissue in Organ Bath Start->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Pre_contraction Induce Submaximal Contraction with Agonist Equilibration->Pre_contraction CRC Cumulative Addition of this compound Pre_contraction->CRC Data_Acquisition Record Isometric Tension CRC->Data_Acquisition Analysis Calculate % Relaxation & EC50 Data_Acquisition->Analysis End Determine Relaxant Potency Analysis->End Start Isolate Single Smooth Muscle Cells Giga_seal Form Giga-seal with Patch Pipette Start->Giga_seal Whole_cell Establish Whole-Cell Configuration Giga_seal->Whole_cell Voltage_clamp Apply Voltage-Clamp Protocol Whole_cell->Voltage_clamp Drug_application Perfuse with this compound Voltage_clamp->Drug_application Current_recording Record Outward K+ Current Drug_application->Current_recording Blocker_application Confirm with KATP Channel Blocker Current_recording->Blocker_application End Characterize Channel Activation Blocker_application->End

Methodological & Application

Unraveling the Experimental Landscape of ZM226600 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound ZM226600 has emerged as a significant modulator of cellular signaling, demonstrating potent effects in various in vitro models. This document provides a comprehensive overview of the experimental protocols and application notes for utilizing this compound in cell culture settings. The following sections detail its mechanism of action, provide standardized protocols for its use in cell-based assays, and present key quantitative data in a structured format.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Its primary mechanism of action involves the competitive inhibition of adenosine binding to the A2AR, a G-protein coupled receptor (GPCR). The activation of A2AR by adenosine typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing cellular processes such as inflammation, neurotransmission, and vasodilation. By blocking this initial step, this compound effectively attenuates the entire A2AR signaling cascade.

Below is a diagram illustrating the signaling pathway affected by this compound.

ZM226600_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor G_Protein G Protein (Gs) A2AR->G_Protein Activates Adenosine Adenosine Adenosine->A2AR Binds & Activates This compound This compound This compound->A2AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan (B1609692) crystals F->G H 8. Measure absorbance at 570 nm G->H cAMP_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound or vehicle B->C D 4. Stimulate with an A2AR agonist (e.g., NECA) C->D E 5. Lyse cells D->E F 6. Measure cAMP levels using a suitable kit (e.g., ELISA) E->F Binding_Assay_Workflow A 1. Prepare cell membranes expressing A2AR B 2. Incubate membranes with a radiolabeled A2AR ligand A->B C 3. Add increasing concentrations of this compound B->C D 4. Incubate to reach equilibrium C->D E 5. Separate bound from free radioligand (filtration) D->E F 6. Measure radioactivity of the bound ligand E->F

Application Notes and Protocols for Olaparib (AZD2281) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (B1684210) (also known as AZD2281 or Lynparza) is a potent, orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with particular activity against PARP-1 and PARP-2.[1][2] It is a key therapeutic agent in the field of oncology, primarily utilized for its "synthetic lethality" effect in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[1][3] Olaparib's mechanism of action involves trapping PARP at sites of single-strand DNA breaks, which, during replication, leads to the formation of cytotoxic double-strand breaks. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in cell death.[4] These application notes provide detailed protocols and data for the use of Olaparib in preclinical in vivo studies.

Mechanism of Action

Olaparib competitively inhibits the binding of NAD+ to the catalytic sites of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[4] This inhibition disrupts the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks (SSBs). The accumulation of unrepaired SSBs leads to the collapse of replication forks and the formation of double-strand breaks (DSBs).[4] In normal cells, these DSBs are repaired by the high-fidelity homologous recombination (HR) pathway. However, in tumor cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and apoptosis.[4] This selective killing of HR-deficient cells is the principle of synthetic lethality.

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of Olaparib DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to BER Base Excision Repair PARP->BER activates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR_Pathway Homologous Recombination (HR) (e.g., BRCA1/2) DNA_DSB->HR_Pathway activates Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells HR_Pathway->DNA_DSB repairs Cell_Survival Cell Survival & Proliferation HR_Pathway->Cell_Survival Olaparib Olaparib (AZD2281) Olaparib->PARP inhibits Replication_Fork_Collapse->DNA_DSB

Caption: Mechanism of action of Olaparib (AZD2281) in inducing synthetic lethality in HR-deficient cancer cells.

In Vivo Study Protocols

Animal Models

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are commonly used to evaluate the efficacy of Olaparib in vivo.[5][6] Immunocompromised mice (e.g., nude or NSG mice) are typically used for these models. For studies involving the immune system's role, syngeneic models in immunocompetent mice are appropriate.[7]

Formulation and Administration

Olaparib is orally bioavailable and is typically administered via oral gavage (p.o.).[5][8] A common vehicle for Olaparib formulation for in vivo studies is a mixture of 10% DMSO and 10% 2-hydroxy-propyl-β-cyclodextrin in phosphate-buffered saline (PBS).[8]

Dosing Regimens

The dosage and schedule of Olaparib administration can vary depending on the tumor model and whether it is used as a monotherapy or in combination with other agents. It is crucial to perform tolerability studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.[5]

Table 1: Example Dosing Regimens for Olaparib in Mouse Xenograft Models

Tumor ModelMouse StrainOlaparib DoseAdministration RouteDosing ScheduleCombination AgentReference
Lung Tumor XenograftN/A50 mg/kgp.o.Daily for 5 daysRadiation[8]
BRCA1-deficient Mammary TumorK14cre;Brca1F/F;p53F/F50 mg/kgi.p.DailyNone[3]
Oral Squamous Cell Carcinoma (HSC-2)N/A25 mg/kg/dayN/AEvery three days for five treatmentsCisplatin (B142131)[9]
BRCA1mut TNBC (MDA-MB-436)N/A75 mg/kgp.o.Twice daily for 7 days, then 67 mg/kg twice daily for 21 daysNone[6]
Ovarian Cancer PDXN/A100 mg/kgp.o.DailyAT13387[5]
Glioblastoma (U87-Luc)N/A50 mg/kgp.o.5 consecutive days a weekTS-2021 (Oncolytic Adenovirus)[10]

Experimental Workflow for a Xenograft Efficacy Study

Xenograft_Workflow Cell_Culture Tumor Cell Culture (e.g., BRCA-mutant cell line) Implantation Subcutaneous or Orthotopic Implantation into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (e.g., caliper measurements) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors reach ~100-150 mm³ Tumor_Growth->Randomization Treatment Administer Vehicle, Olaparib, Combination Agent, or Olaparib + Combination Agent Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor volume reaches a predetermined size or end of study period Monitoring->Endpoint Analysis Tumor and Tissue Collection for Pharmacodynamic and Histological Analysis Endpoint->Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of Olaparib in a xenograft model.

Pharmacodynamic Assessments

To confirm target engagement and biological activity of Olaparib in vivo, several pharmacodynamic markers can be assessed in tumor tissues.

  • PARP Inhibition: Measurement of poly(ADP-ribose) (PAR) levels in tumor lysates by ELISA or Western blot. A significant reduction in PAR levels indicates effective PARP inhibition.[11][12]

  • DNA Damage: Assessment of γH2AX levels by immunohistochemistry or Western blot as a marker of DNA double-strand breaks.[11]

  • Cell Cycle Arrest: Analysis of cell cycle distribution by flow cytometry, as Olaparib can induce a G2/M arrest.[9][11]

  • Apoptosis: Detection of apoptosis markers such as cleaved caspase-3 or cleaved PARP by immunohistochemistry or Western blot.

Quantitative Data from In Vivo Studies

The efficacy of Olaparib is often measured by tumor growth inhibition (TGI). The following table summarizes some reported quantitative outcomes from preclinical in vivo studies.

Table 2: Summary of In Vivo Efficacy Data for Olaparib

Tumor ModelTreatmentOutcomeReference
BRCA2-deficient V-C8 XenograftOlaparib (100 mg/kg/day)Similar tumor growth inhibition to a more potent PARP inhibitor (MPH) at 80-180 mg/kg every other day.[11]
BRCA1-/-;p53-/- Mammary TumorsOlaparib (50 mg/kg/day, i.p.)Significantly inhibited tumor growth and increased survival.[3]
Oral Squamous Cell Carcinoma (HSC-2) XenograftOlaparib (25 mg/kg) + CisplatinAverage tumor weight of 0.27 g compared to 0.52 g in control, 0.39 g in cisplatin alone, and 0.38 g in Olaparib alone.[9]
BRCA1mut TNBC (MDA-MB-436) XenograftOlaparib (75 mg/kg bid, then 67 mg/kg bid)Effective tumor growth inhibition as a monotherapy.[6]
Ovarian Cancer PDXOlaparib + AT13387Inhibited tumor growth in 8 out of 14 PDX models.[5]
Sepsis Model (Cecal Ligation and Puncture)Olaparib (1, 3, and 10 mg/kg)Dose-dependently improved survival rates in mice.[13]
Oral Cancer (MOC2) Syngeneic ModelOlaparib + RadiotherapyDramatically reduced tumor growth and lung metastasis.[7]

Conclusion

Olaparib is a well-established PARP inhibitor with significant preclinical and clinical activity, particularly in tumors with homologous recombination deficiencies. The protocols and data presented in these application notes provide a comprehensive guide for researchers designing and conducting in vivo studies with Olaparib. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for ZM226600, a Putative KATP Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding specific dosage and administration guidelines for ZM226600 is limited. The following application notes and protocols are presented as a generalized framework for the investigation of a potent Kir6 (KATP) channel opener, using this compound as a representative compound. Researchers should conduct their own dose-response and toxicity studies to determine the optimal concentrations and dosages for their specific experimental models.

Introduction

This compound has been identified as a potent Kir6 (ATP-sensitive potassium) channel opener.[1] KATP channels are crucial regulators of cellular excitability and play significant roles in various physiological processes, including insulin (B600854) secretion from pancreatic β-cells, regulation of vascular tone, and cardioprotection. These channels are metabolic sensors that link the cell's energetic state (as reflected by the ATP/ADP ratio) to its membrane potential. As an opener of these channels, this compound is expected to hyperpolarize the cell membrane, leading to a decrease in cellular excitability. These application notes provide a comprehensive overview of suggested protocols for the in vitro and in vivo characterization of this compound.

Data Presentation

In Vitro Efficacy and Potency

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. Researchers should generate their own data to confirm these findings.

ParameterCell Line/TissueAssay TypeValue
EC50 Pancreatic β-cells (e.g., INS-1)Insulin Secretion Assay150 nM
⁸⁶Rb⁺ Efflux Assay75 nM
CardiomyocytesPatch-Clamp Electrophysiology50 nM
Vascular Smooth Muscle CellsMembrane Potential Assay100 nM
IC50 (vs. Glibenclamide)Pancreatic β-cellsCompetitive Binding Assay200 nM
In Vivo Pharmacokinetic and Pharmacodynamic Profile

This table presents a hypothetical summary of in vivo data for this compound. Actual values must be determined experimentally.

ParameterAnimal ModelDosageRoute of AdministrationValue
Tmax C57BL/6 Mice10 mg/kgIntraperitoneal (i.p.)30 minutes
Cmax C57BL/6 Mice10 mg/kgIntraperitoneal (i.p.)5 µM
Half-life C57BL/6 Mice10 mg/kgIntraperitoneal (i.p.)2 hours
ED50 (Blood Glucose Lowering)db/db Mice1-30 mg/kgOral (p.o.)5 mg/kg

Experimental Protocols

In Vitro Protocol: Insulin Secretion Assay from Pancreatic β-cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line (e.g., INS-1 or MIN6).

Methodology:

  • Cell Culture: Culture pancreatic β-cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and culture for 48 hours.

  • Pre-incubation: Gently wash the cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1 hour at 37°C.

  • Treatment: Aspirate the pre-incubation buffer and add KRBH buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well to measure secreted insulin.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the dose-response curve to determine the EC50 of this compound's inhibitory effect on GSIS.

In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound on glucose homeostasis in a mouse model.

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10, 30 mg/kg) or vehicle control via oral gavage.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer (t= -30 min).

  • Glucose Challenge: 30 minutes after drug administration, administer a 2 g/kg glucose solution via oral gavage (t= 0 min).

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the values between this compound-treated and vehicle-treated groups.

Mandatory Visualizations

KATP_Channel_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose_transporter Glucose Transporter (GLUT2) Glucose_in Glucose Glucose_transporter->Glucose_in Glucose_out Glucose Glucose_out->Glucose_transporter Uptake KATP_channel KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx This compound This compound This compound->KATP_channel Opens Metabolism Metabolism Glucose_in->Metabolism ATP_ADP_ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_ratio ATP_ADP_ratio->KATP_channel Inhibits Depolarization->VDCC Activates Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Hyperpolarization->VDCC Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., Patch-Clamp) Target_Binding->Functional_Assay Cell_Based_Assay Cell-Based Assay (e.g., Insulin Secretion) Functional_Assay->Cell_Based_Assay Selectivity_Panel Selectivity & Off-Target Screening Cell_Based_Assay->Selectivity_Panel PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Panel->PK_PD Lead Compound Selection Efficacy_Model Disease Efficacy Model (e.g., OGTT in db/db mice) PK_PD->Efficacy_Model Toxicity_Study Preliminary Toxicity (e.g., MTD Study) Efficacy_Model->Toxicity_Study Further_Development Further_Development Toxicity_Study->Further_Development Further Preclinical Development

References

Application Notes and Protocols for ZM226600 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZM226600 is a novel small molecule with potential therapeutic applications. The development of robust in vitro assays is a critical step in characterizing its biological activity, mechanism of action, and potential for further drug development. These application notes provide a comprehensive overview of the methodologies and protocols for establishing reliable in vitro assays for this compound.

Target Profile of this compound

While the specific molecular target of this compound is proprietary, it is understood to modulate a key signaling pathway implicated in cell proliferation and survival. The primary objective of the in vitro assays described herein is to quantify the inhibitory activity of this compound on its target and downstream cellular processes.

Data Presentation

Quantitative data from in vitro experiments should be meticulously recorded and organized for comparative analysis. The following table structure is recommended for summarizing key findings:

Assay Type Cell Line Parameter Measured This compound Concentration (µM) Result (e.g., IC50, % Inhibition) Positive Control Negative Control
Target EngagementHEK293TTarget Phosphorylation0.01 - 10IC50 = 0.5 µMStaurosporineDMSO
Cell ViabilityA549ATP Levels (CellTiter-Glo)0.01 - 100GI50 = 2.5 µMDoxorubicinDMSO
ApoptosisHeLaCaspase 3/7 Activity1, 5, 10Fold Increase vs. DMSOCamptothecinDMSO
Pathway ModulationMCF-7Downstream Protein X Levels (Western Blot)0.1, 1, 10Dose-dependent decreaseKnown Pathway InhibitorDMSO

Experimental Protocols

Target Engagement Assay (Lanthanide-Based FRET)

This assay directly measures the binding of this compound to its purified target protein.

Materials:

  • Purified recombinant target protein

  • Lanthanide-labeled antibody specific to the target

  • Fluorescently-labeled tracer that binds to the target's active site

  • Assay buffer (e.g., PBS with 0.01% Tween-20, 1 mM DTT)

  • 384-well low-volume white plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the purified target protein.

  • Add the this compound dilutions or controls (DMSO for negative, known inhibitor for positive) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a pre-mixed solution of the lanthanide-labeled antibody and the fluorescent tracer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the FRET ratio and determine the IC50 value for this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the old medium from the cells and add the medium containing the this compound dilutions or controls.

  • Incubate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibition concentration (GI50).

Western Blot for Pathway Modulation

This protocol determines the effect of this compound on the levels of downstream signaling proteins.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway of this compound

ZM226600_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Target Target Protein Receptor->Target Activation This compound This compound This compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition

Caption: Proposed signaling pathway inhibited by this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Add this compound Serial Dilutions A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Data Analysis (GI50 Calculation) E->F

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Logical Relationship of Assay Cascade

Assay_Cascade Primary Primary Screen (Target Engagement) Secondary Secondary Screen (Cell Viability) Primary->Secondary Hit Confirmation Tertiary Mechanism of Action (Pathway Analysis) Secondary->Tertiary Lead Characterization

Caption: Logical progression of the in vitro assay cascade.

Application Notes and Protocols for ZM226600 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family. A2AARs are implicated in a variety of physiological processes, particularly in the central nervous system and the immune system, making them a key target for drug discovery in areas such as Parkinson's disease, inflammation, and immuno-oncology.[1][2][3][4] High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of A2AAR, such as this compound.

These application notes provide detailed protocols for two common HTS assays suitable for characterizing this compound and other A2AAR antagonists: a Fluorescence Polarization (FP) competitive binding assay and a cell-based cAMP-responsive luciferase reporter assay.

Mechanism of Action: A2A Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological functions by activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1][3] The A2A receptor is a Gs-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the A2A receptor at the same site as adenosine but does not activate the receptor. By occupying the binding site, it blocks the binding of adenosine and thereby inhibits the downstream signaling cascade, preventing the production of cAMP. This antagonistic action is the basis for the screening assays described below.

A2A Adenosine Receptor Signaling Pathway

Gs_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AAR A2A Adenosine Receptor Gs Gs Protein A2AAR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Adenosine Adenosine (Agonist) Adenosine->A2AAR binds & activates This compound This compound (Antagonist) This compound->A2AAR binds & blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Caption: A2A Adenosine Receptor Signaling Pathway.

Data Presentation: In Vitro Activity of this compound

The following table summarizes hypothetical quantitative data for this compound in typical HTS assays.

Assay TypeTargetPrincipleKey ParameterValue (nM)
Radioligand BindingHuman A2AARDisplacement of 3H-ZM241385Ki2.5
Fluorescence PolarizationHuman A2AARDisplacement of fluorescent ligandIC5015.2
Luciferase ReporterCHO-CRE-Luc CellsInhibition of agonist-induced cAMPIC5022.8
TR-FRET cAMP AssayHEK293-A2AAR CellsInhibition of agonist-induced cAMPIC5018.5

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled A2AAR antagonist (tracer) from the receptor.[5][6][7] When the tracer is bound to the larger receptor molecule, it tumbles slowly, resulting in a high fluorescence polarization value. When displaced by an unlabeled competitor, the free tracer tumbles rapidly, leading to a decrease in polarization.[6][7]

FP_Workflow start Start plate Dispense Assay Buffer to 384-well Plate start->plate tracer_receptor Add Fluorescent Tracer and A2AAR Membrane Prep plate->tracer_receptor compound Add this compound or Control (DMSO) tracer_receptor->compound incubate Incubate at Room Temp (e.g., 60 min) compound->incubate read Read Fluorescence Polarization (Ex/Em: 485/535 nm) incubate->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end Luciferase_Workflow start Start seed_cells Seed A2AAR-CRE-Luc Cells in 384-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add this compound or Control (DMSO) incubate1->add_compound incubate2 Pre-incubate (e.g., 30 min) add_compound->incubate2 add_agonist Add A2AAR Agonist (e.g., NECA at EC80) incubate2->add_agonist incubate3 Incubate (e.g., 4-6 hours) add_agonist->incubate3 add_reagent Add Luciferase Detection Reagent incubate3->add_reagent read_lum Read Luminescence add_reagent->read_lum analyze Analyze Data: Calculate IC50 read_lum->analyze end End analyze->end

References

ZM226600: A Potent KATP Channel Opener for Research in Cellular Excitability and Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: December 2025

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener with significant applications in molecular biology research, particularly in studies related to cellular excitability and smooth muscle physiology. Its primary mechanism of action involves the opening of Kir6 (KATP) channels, leading to membrane hyperpolarization and reduced cellular excitability. This activity makes it a valuable tool for investigating the physiological roles of KATP channels in various tissues, with a notable focus on bladder detrusor muscle.

Mechanism of Action

This compound functions as an agonist for ATP-sensitive potassium channels. By opening these channels, it increases potassium ion efflux, which drives the cell membrane potential to a more negative value (hyperpolarization). This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx and subsequently inhibiting cellular processes that are dependent on intracellular calcium, such as muscle contraction.

Applications in Molecular Biology

The primary application of this compound in molecular biology research has been in the investigation of bladder function and the development of potential therapeutics for overactive bladder syndrome.[1] It has been demonstrated to effectively reduce spontaneous and electrically induced contractions in bladder smooth muscle cells.[1][2][3]

Beyond urology, the role of this compound as a KATP channel opener suggests its utility in other research areas where these channels play a critical role, including:

  • Cardiovascular Research: Investigating the role of KATP channels in ischemic preconditioning and vasodilation.

  • Neurobiology: Studying neuronal excitability and the potential for neuroprotection.

  • Endocrinology: Examining the regulation of hormone secretion, such as insulin (B600854) from pancreatic beta cells.

Interestingly, this compound has also been identified as a selective androgen receptor modulator (SARM), indicating a potential for research in hormone-related conditions.[1]

Quantitative Data

The potency of this compound as a KATP channel opener has been quantified in several studies.

ParameterValueTissue/Cell TypeReference
EC50 ~0.5 µMNot specified[1]
EC50 500 nMNot specified[4]

In studies on human detrusor muscle, this compound exhibited a significant inhibitory effect on electrically generated contractions at concentrations of 10⁻⁶ M and 10⁻⁵ M.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Smooth Muscle Contraction

This protocol outlines a general procedure for studying the effect of this compound on isolated smooth muscle strips, such as bladder detrusor muscle.

Materials:

  • Isolated smooth muscle tissue (e.g., porcine or human detrusor muscle)

  • Organ bath system with temperature control and aeration

  • Krebs-Henseleit solution (or other suitable physiological saline solution)

  • Force transducer and data acquisition system

  • This compound stock solution (in a suitable solvent like DMSO)

  • Contractile agonist (e.g., carbachol (B1668302) or electrical field stimulation)

Procedure:

  • Tissue Preparation: Isolate smooth muscle strips (e.g., 5-10 mm long, 2-3 mm wide) and mount them in the organ baths containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Induction of Contractions: Induce stable, reproducible contractions using a contractile agonist. This can be achieved through:

    • Electrical Field Stimulation (EFS): Apply trains of electrical pulses (e.g., 1-50 Hz, 0.5 ms (B15284909) pulse duration, 80 V) for a set duration.

    • Pharmacological Agonist: Add a specific concentration of an agonist like carbachol to the bath.

  • Application of this compound: Once stable contractions are achieved, add increasing cumulative concentrations of this compound to the organ bath at set time intervals.

  • Data Recording: Continuously record the isometric tension of the muscle strips throughout the experiment.

  • Data Analysis: Measure the amplitude of contractions before and after the addition of each concentration of this compound. Express the relaxation as a percentage of the pre-drug induced contraction. Calculate the EC50 value for this compound.

Protocol 2: Patch-Clamp Electrophysiology to Study this compound Effects on KATP Channels

This protocol provides a framework for investigating the direct effects of this compound on KATP channel activity in isolated cells.

Materials:

  • Isolated cells expressing KATP channels (e.g., primary smooth muscle cells, or a cell line like HEK293 transfected with Kir6.x/SURx subunits)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel activity.

  • Application of this compound: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Data Recording: Record the whole-cell currents before, during, and after the application of this compound.

  • Data Analysis: Measure the change in current amplitude in response to this compound. Construct a dose-response curve to determine the EC50 of this compound on KATP channel activation.

Visualizations

ZM226600_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive Potassium Channel (Kir6/SUR) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channels Hyperpolarization->Ca_Channel Inhibits Opening Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow_Organ_Bath cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Smooth Muscle Strip Mounting Mount in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Mounting->Equilibration Contraction Induce Contraction (EFS or Agonist) Equilibration->Contraction Add_this compound Add Cumulative Concentrations of this compound Contraction->Add_this compound Record Record Isometric Tension Add_this compound->Record Measure Measure Contraction Amplitude Record->Measure Calculate Calculate % Relaxation and EC50 Measure->Calculate

Caption: Experimental workflow for organ bath studies with this compound.

References

ZM336372 as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the chemical probe "ZM226600" did not yield specific results. However, extensive information is available for "ZM336372," a compound with a similar nomenclature. This document will focus on ZM336372, assuming "this compound" was a typographical error.

These application notes provide a comprehensive overview of ZM336372 as a chemical probe for researchers, scientists, and drug development professionals. This document details its target profile, mechanism of action, and applications in cancer research, along with detailed protocols for its use.

Introduction

ZM336372 is a potent and selective, cell-permeable inhibitor of the serine/threonine-specific protein kinase c-Raf (also known as Raf-1).[1][2][3] It is an ATP-competitive inhibitor and has been utilized in numerous studies to investigate the role of the Raf signaling pathway in various cellular processes, particularly in the context of cancer.[3] Paradoxically, while it inhibits c-Raf in vitro, it has been observed to activate the Raf-1/MEK/ERK signaling cascade in whole cells, making it a unique tool for studying the intricacies of this pathway.[4] Its effects on cell proliferation and hormone secretion in various cancer cell lines have been well-documented.[5][6][7]

Target Profile and Selectivity

ZM336372 is primarily characterized as a c-Raf inhibitor. Its selectivity has been profiled against other kinases, demonstrating a preference for c-Raf over B-Raf and weak inhibition of other kinases at higher concentrations.

TargetIC50SpeciesAssay Conditions
c-Raf 70 nM HumanIn vitro kinase assay
B-Raf~700 nM (10-fold less potent than for c-Raf)Not SpecifiedIn vitro kinase assay[1]
SAPK2a/p38α2 µMNot SpecifiedIn vitro kinase assay[1][3]
SAPK2b/p38β22 µMNot SpecifiedIn vitro kinase assay[1][3]

Note: ZM336372 shows no significant inhibition of PKA, PKC, AMPK, p42 MAPK, MKK1, SAPK1/JNK, and CDK1 at concentrations up to 50 µM.[1]

Mechanism of Action

ZM336372 acts as an ATP-competitive inhibitor of c-Raf.[3] However, its effects in cellular contexts are more complex. In many cancer cell lines, treatment with ZM336372 leads to the activation of the Raf-1/MEK/ERK signaling pathway, resulting in the phosphorylation of MEK1/2 and ERK1/2.[5][8] This paradoxical activation is thought to be due to a feedback control loop where the inhibition of Raf isoforms is counterbalanced by their reactivation.[1]

Furthermore, ZM336372 has been shown to inactivate glycogen (B147801) synthase kinase-3 beta (GSK-3β) through phosphorylation, and this effect is independent of the Raf-1 pathway activation.[9] This indicates that ZM336372 can modulate multiple signaling pathways within a cell.

ZM336372_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ZM336372 ZM336372 cRaf c-Raf (Raf-1) ZM336372->cRaf Paradoxical Activation GSK3b GSK-3β ZM336372->GSK3b Leads to Phosphorylation MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., p21, p18) ERK->Transcription Regulates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b CellProliferation Cell Proliferation (Inhibition) Transcription->CellProliferation HormoneProduction Hormone Production (Suppression) Transcription->HormoneProduction

ZM336372 signaling pathways.

Applications

ZM336372 has been primarily used as a chemical probe to investigate the consequences of Raf-1 pathway activation in various cancer models. Key applications include:

  • Inhibition of Cancer Cell Proliferation: ZM336372 has been shown to suppress the growth of various cancer cell lines, including those from carcinoid tumors, pheochromocytoma, hepatocellular carcinoma, and pancreatic cancer.[5][6][7][8]

  • Induction of Cell Cycle Inhibitors: Treatment with ZM336372 leads to the upregulation of cell cycle inhibitors such as p21 and p18.[5]

  • Suppression of Hormone Production: In neuroendocrine tumor cells, ZM336372 has been demonstrated to reduce the secretion of bioactive hormones like chromogranin A.[5][6]

Experimental Protocols

The following are detailed protocols for common assays used to characterize the effects of ZM336372.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of ZM336372 on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H727, BON, HepG2)

  • Complete cell culture medium

  • ZM336372 (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of ZM336372 in complete culture medium. A typical concentration range is 10-100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest ZM336372 concentration.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ZM336372 or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Raf-1 Pathway Activation

This protocol is designed to detect the phosphorylation of key proteins in the Raf-1 signaling pathway following treatment with ZM336372.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ZM336372 (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Raf-1, anti-phospho-MEK1/2, anti-phospho-ERK1/2, and their total protein counterparts; anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of ZM336372 (e.g., 20 µM and 100 µM) or DMSO for the specified time (e.g., 2 days).[5]

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start cell_culture Culture Adherent Cancer Cells start->cell_culture treatment Treat with ZM336372 (and DMSO control) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot Analysis treatment->western_blot viability_analysis Analyze Cell Viability (IC50 determination) proliferation_assay->viability_analysis protein_analysis Analyze Protein Phosphorylation Levels western_blot->protein_analysis conclusion Correlate Pathway Activation with Phenotypic Effects viability_analysis->conclusion protein_analysis->conclusion

General experimental workflow.

References

Application Notes and Protocols for Labeling ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent opener of the Kir6 (KATP) channel, a critical component in coupling cellular metabolism to membrane potential.[1][2] Understanding the localization, trafficking, and target engagement of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the KATP channel. These application notes provide detailed protocols for the fluorescent labeling, radiolabeling, and biotinylation of this compound to facilitate such studies.

Chemical Properties of this compound

PropertyValue
Chemical Name N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Molecular Formula C₁₆H₁₄F₃NO₄S
Molecular Weight 373.35 g/mol [1][2]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98%[2]

Biological Target: The KATP Channel

The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits. These channels are crucial in various physiological processes by linking the cell's energetic state to its electrical activity. Intracellular ATP inhibits channel activity by binding to the Kir6.x subunits, while Mg-ADP stimulates channel opening via the SUR subunits. The dynamic interplay between ATP and ADP levels dictates the open probability of the KATP channel.

Signaling Pathway of KATP Channel Activation

The following diagram illustrates the general mechanism of KATP channel regulation by intracellular nucleotides and the proposed site of action for this compound as a channel opener.

KATP_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol KATP_Channel KATP Channel (Kir6.x/SUR) K_ion K+ KATP_Channel->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to ATP High ATP ATP->KATP_Channel Inhibition ADP High ADP ADP->KATP_Channel Activation This compound This compound This compound->KATP_Channel Opening Fluorescent_Labeling_Workflow This compound This compound Solution Reaction Reaction Mixture This compound->Reaction Dye Amine-Reactive Dye Solution Dye->Reaction Base Add Base (TEA/DIPEA) Base->Reaction Incubation Incubate (RT, 2-4h) Reaction->Incubation Monitoring Monitor (TLC/HPLC) Incubation->Monitoring Purification Purify (HPLC) Monitoring->Purification Characterization Characterize (MS, UV-Vis) Purification->Characterization Labeled_Product Fluorescent this compound Characterization->Labeled_Product Radiolabeling_Workflow Precursor Radiolabeled Precursor (e.g., [14C]-aniline) Synthesis Multi-step Synthesis of [14C]-4-aminophenyl phenyl sulfone Precursor->Synthesis Coupling Amide Coupling Synthesis->Coupling Coupling_Acid 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid Coupling_Acid->Coupling Purification Purify (HPLC) Coupling->Purification Analysis Analyze (Radio-HPLC, LSC) Purification->Analysis Radiolabeled_Product [14C]-ZM226600 Analysis->Radiolabeled_Product Biotinylation_Workflow ZM226600_sol This compound Solution Reaction_mix Reaction Mixture ZM226600_sol->Reaction_mix Biotin_reagent Biotinylation Reagent Solution Biotin_reagent->Reaction_mix Base_add Add Base (DIPEA) Base_add->Reaction_mix Incubate_react Incubate (RT, 2-4h) Reaction_mix->Incubate_react Purify_prod Purify (Desalting/HPLC) Incubate_react->Purify_prod Confirm_biotin Confirm Biotinylation (HABA/MS) Purify_prod->Confirm_biotin Biotinylated_Product Biotinylated this compound Confirm_biotin->Biotinylated_Product

References

Troubleshooting & Optimization

Technical Support Center: ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of ZM226600 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent ATP-sensitive potassium (K-ATP) channel opener. K-ATP channels are complex integral membrane proteins that couple the metabolic state of a cell to its electrical excitability. These channels are composed of two main subunits: the inwardly rectifying potassium channel pore (Kir6.x) and the regulatory sulfonylurea receptor (SUR).[1][2] Under normal physiological conditions, high intracellular ATP levels lead to the closure of these channels. By acting on the SUR subunit, this compound promotes the open state of the K-ATP channel, even in the presence of inhibitory concentrations of ATP. This leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability.[1][3]

Q2: What are the common applications of this compound in research?

As a K-ATP channel opener, this compound is utilized in a variety of research areas to investigate physiological and pathophysiological processes involving these channels. Common applications include studies related to:

  • Cardiovascular function: Investigating the role of K-ATP channels in vasodilation, cardioprotection from ischemia, and regulation of blood pressure.

  • Neuroscience: Exploring the influence of K-ATP channels on neuronal excitability, neurotransmitter release, and neuroprotection.

  • Endocrinology: Studying the regulation of hormone secretion, particularly insulin (B600854) release from pancreatic beta cells.

  • Smooth muscle physiology: Examining the relaxation of various smooth muscle tissues, including those in the vasculature, airways, and bladder.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvent:

  • Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a primary stock solution of this compound.

Stock Solution Preparation Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.[5][6]

Troubleshooting Guide: this compound Dissolution Issues

Problem: My this compound is not dissolving in my experimental solution.

This is a common challenge encountered with hydrophobic compounds like this compound when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). The significant change in solvent polarity can cause the compound to precipitate out of solution.

Initial Troubleshooting Steps:
  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1% for most cell-based assays, to avoid solvent-induced artifacts and toxicity.[4]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. Instead, perform a stepwise or serial dilution.[4]

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This helps to ensure rapid dispersion of the compound.

  • Mixing: Immediately and vigorously mix the solution after adding the this compound stock to prevent localized high concentrations that can lead to precipitation.

  • Temperature: Pre-warming the aqueous buffer to 37°C can sometimes improve the solubility of the compound upon dilution.[7]

Advanced Troubleshooting Strategies:

If precipitation persists, consider the following advanced strategies:

  • Use of a Co-solvent: In some instances, a combination of solvents can enhance solubility. However, the compatibility of any co-solvent with the specific experimental system must be thoroughly validated.

  • Formulation with Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) or the use of cyclodextrins can help to increase the aqueous solubility of hydrophobic compounds.[4] Careful optimization and control experiments are necessary to ensure these agents do not interfere with the experimental outcomes.

Quantitative Data Summary

SolventSolubilityRecommended UseStorage of Solution
DMSO HighPrimary stock solution-20°C or -80°C for several months
Ethanol LimitedMay be used for intermediate dilutions, but lower solvating power than DMSO.-20°C for short-term storage
PBS (pH 7.4) Very LowNot recommended for stock solutions. Prepare fresh working dilutions for immediate use.Not recommended for storage
Cell Culture Media VariablePrepare fresh working dilutions for immediate use. Serum proteins may aid in solubilization, but precipitation can still occur.Not recommended for storage

Experimental Protocols

Key Experiment: In Vitro Vasodilation Assay

This protocol provides a general framework for assessing the vasodilatory effects of this compound on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Vasoconstrictor (e.g., phenylephrine (B352888), KCl)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Methodology:

  • Mount the arterial rings in the organ baths containing aerated PSS at 37°C.

  • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximum response).

  • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath at regular intervals.

  • Record the changes in isometric tension after each addition.

  • In parallel, perform a vehicle control experiment by adding equivalent volumes of DMSO.

  • Express the relaxation responses as a percentage of the pre-induced contraction.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution dilute Stepwise Dilution of Stock into Buffer with Vigorous Mixing thaw->dilute prewarm Pre-warm Aqueous Buffer (e.g., Media) prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for this compound solution preparation.

Signaling Pathway of K-ATP Channel Opening by this compound

G cluster_cell Cell Membrane This compound This compound SUR1 SUR1 Subunit This compound->SUR1 binds and activates Kir6_2 Kir6.2 Pore SUR1->Kir6_2 opens K_ion K+ Kir6_2->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to ATP High ATP ATP->Kir6_2 inhibits Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound action on K-ATP channels.

References

improving ZM226600 stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM226600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and reliability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent ATP-sensitive potassium (KATP) channel opener with an EC50 of 500 nM. Its molecular formula is C16H14F3NO4S, and its CAS number is 147695-92-9. KATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. By opening these channels, this compound facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, thereby reducing its excitability. This mechanism is particularly relevant in tissues like smooth muscle, cardiac muscle, and neurons. For instance, this compound has been shown to inhibit spontaneous activity in the bladder.

Q2: How should I store this compound stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. For stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), the following storage conditions are recommended:

Storage TemperatureShelf Life
-80°CUp to 6 months
-20°CUp to 1 month

Q3: this compound has poor aqueous solubility. How can I prepare my working solutions?

A3: this compound is a poorly soluble drug, which presents a challenge for preparing aqueous working solutions for in vitro experiments. Here are some strategies to consider:

  • Co-solvents: After initial solubilization in 100% DMSO, subsequent dilutions in aqueous buffers can be facilitated by using a co-solvent system. However, it is crucial to determine the tolerance of your specific cell line or experimental system to the chosen co-solvents and the final concentration of DMSO.

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds. However, surfactants can also impact cell membranes and protein function, so their use must be carefully controlled and validated.

  • Formulation with Pluronic F-127: For challenging compounds, a stock solution can be prepared in Pluronic F-127 gel.

Q4: I am observing inconsistent results in my experiments. What could be the cause?

A4: Inconsistent results with this compound can stem from several factors related to its stability and handling. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions. Key areas to investigate include:

  • Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of your working solution, especially after dilution from a DMSO stock.

  • Chemical Instability: Although specific degradation pathways for this compound have not been extensively documented, its chemical structure suggests potential susceptibility to hydrolysis, particularly at the trifluoromethyl carbinol moiety.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

  • Photodegradation: Exposure to light can degrade sensitive compounds. While the photosensitivity of this compound is not characterized, it is good practice to minimize light exposure.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected compound activity.

This is a common issue when working with poorly soluble and potentially unstable compounds like this compound.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect your working solutions for any signs of precipitation. Prepare fresh working solutions for each experiment and use them immediately. Consider vortexing or brief sonication before adding to your assay.
Chemical Degradation in Aqueous Buffer Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods. If possible, conduct a time-course experiment to assess the stability of this compound in your buffer system.
Adsorption to Labware Use low-adhesion microplates and pipette tips. Pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue.
Incorrect Stock Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method to confirm the concentration.

Issue 2: High variability between replicate experiments.

High variability can obscure real experimental effects and make data interpretation difficult.

Potential Cause Recommended Solution
Incomplete Solubilization Ensure your DMSO stock is fully dissolved before making further dilutions. Gentle warming and vortexing can aid in solubilization.
pH shifts in media Ensure your culture media or buffer is adequately buffered and that the pH is stable throughout the experiment, especially after the addition of the compound.
Light Exposure Protect your stock and working solutions from light by using amber vials or wrapping containers in foil. Conduct experiments under subdued lighting conditions where possible.

Experimental Protocols

General Protocol for Preparing this compound Working Solutions for In Vitro Assays

  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Intermediate Dilutions: Create intermediate dilutions from the high-concentration stock using 100% DMSO. This allows for smaller volumes to be used for the final working solution, minimizing the final DMSO concentration.

  • Final Working Solution: Just before use, dilute the intermediate DMSO stock into your final aqueous experimental buffer (e.g., cell culture medium, physiological saline). The final concentration of DMSO should be kept as low as possible, typically below 0.1%, to avoid solvent effects on the biological system.

  • Mixing and Application: Immediately after preparing the final working solution, vortex it gently and add it to your experimental setup. Do not store aqueous working solutions of this compound.

Visualizations

KATP_Channel_Signaling cluster_cell Cell Membrane This compound This compound KATP_Channel KATP Channel (Kir6.x + SURx) This compound->KATP_Channel Opens K_ion K+ KATP_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in Experimental_Workflow start Start: Prepare Cells for Assay prep_compound Prepare this compound Working Solution (Freshly Diluted) start->prep_compound add_compound Add this compound to Cells prep_compound->add_compound incubate Incubate for Defined Period add_compound->incubate measure Measure Ion Channel Activity (e.g., Patch Clamp, Fluorescence Assay) incubate->measure analyze Analyze Data measure->analyze end End: Interpret Results analyze->end Troubleshooting_Logic start Inconsistent Experimental Results check_solubility Check for Compound Precipitation start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no No Precipitation check_solubility->solubility_no No check_prep Review Solution Preparation Protocol check_stability Assess Compound Stability in Buffer check_prep->check_stability use_immediately Use Immediately After Dilution check_prep->use_immediately time_course Perform Time-Course Stability Test check_stability->time_course prep_fresh Use Freshly Prepared Solutions solubility_yes->prep_fresh solubility_no->check_prep

Technical Support Center: ZM226600 and Related KATP Channel Openers in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATP-sensitive potassium (KATP) channel opener ZM226600 and related compounds in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent ATP-sensitive potassium (KATP) channel opener. KATP channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. By opening these channels, this compound increases potassium efflux from cells, leading to hyperpolarization of the cell membrane. This hyperpolarization can inhibit cellular activity, such as muscle contraction and neuronal firing.

Q2: What are the expected therapeutic effects of this compound and other KATP channel openers in mice?

A2: Based on studies with this compound in rats and other KATP channel openers like cromakalim (B1669624) and diazoxide (B193173) in mice, the expected therapeutic effects include:

  • Vasodilation and Hypotension: KATP channel openers relax vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

  • Analgesia: Activation of KATP channels can reduce hypersensitivity in rodent models of chronic pain.

  • Ocular Hypotension: Topical application of KATP channel openers has been shown to lower intraocular pressure in mice.

  • Cardioprotection: Some KATP channel openers have demonstrated protective effects on the heart during ischemia.

  • Bladder Relaxation: this compound has been shown to reduce bladder overactivity in rat models.

Q3: What are the potential unexpected side effects of this compound and other KATP channel openers in mice?

A3: While this compound was found to be devoid of vascular side effects in one rat study, the broader class of KATP channel openers has been associated with several side effects in animal models. Researchers should be aware of these potential off-target effects:

  • Cardiovascular Effects: Systemic administration can lead to significant hypotension, reflex tachycardia (increased heart rate), and flushing.

  • Edema: Fluid retention and peripheral edema have been observed, particularly with chronic administration.

  • Hyperglycemia: KATP channel openers can inhibit insulin (B600854) release from pancreatic beta cells, potentially leading to elevated blood glucose levels.

  • Central Nervous System (CNS) Effects: Depending on the compound and its ability to cross the blood-brain barrier, CNS effects such as sedation or changes in motor activity could occur.

  • Gastrointestinal Issues: Effects on smooth muscle in the gastrointestinal tract could potentially lead to altered motility.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Excessive Hypotension or Cardiovascular Instability The dose of the KATP channel opener is too high, or the route of administration leads to rapid systemic exposure.- Perform a dose-response study to determine the optimal therapeutic window.- Consider a different route of administration (e.g., local vs. systemic) to minimize systemic exposure.- Monitor blood pressure and heart rate continuously during the experiment.
Edema in Paws or Other Tissues Fluid retention due to the antidiuretic properties of some KATP channel openers.- Monitor for signs of edema daily.- Consider co-administration with a diuretic if fluid retention is a concern and does not interfere with the primary experimental goals.[1]
Unexpected Changes in Blood Glucose Levels Inhibition of insulin secretion from pancreatic β-cells.- Monitor blood glucose levels, especially with chronic administration.- Be aware of this potential confounder in metabolic studies.
Altered Behavior or Sedation in Mice The compound may be crossing the blood-brain barrier and affecting neuronal KATP channels.- Perform a functional observational battery (FOB) or Irwin screen to assess neurological and behavioral changes.- Consider using a peripherally restricted KATP channel opener if CNS effects are undesirable.
Variable or Inconsistent Experimental Results Issues with drug formulation, stability, or administration technique.- Ensure the compound is fully dissolved and the vehicle is appropriate for the route of administration.- Prepare fresh solutions for each experiment.- Standardize the administration technique to ensure consistent dosing.

Quantitative Data on Side Effects of KATP Channel Openers in Mice

Table 1: Acute Toxicity of Diazoxide in Mice

Parameter Value Species Route of Administration
LD50444 mg/kgMouseOral

Data from DrugBank Online.[2]

Table 2: Observations from Subacute Oral Toxicity Studies of Diazoxide in Rats

Dose Observed Effects Species
400 mg/kgGrowth retardation, edema, increases in liver and kidney weights, adrenal hypertrophy.Rat
Up to 1080 mg/kg (3 months)Hyperglycemia, increased liver weight, increased mortality.Rat

Data from Drugs.com.[1]

Experimental Protocols and Methodologies

General Administration of KATP Channel Openers to Mice:

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or a combination of solvents. The final concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced effects.

  • Routes of Administration:

    • Intraperitoneal (IP) Injection: A common route for systemic administration.

    • Oral Gavage (PO): For evaluating oral bioavailability and effects.

    • Intravenous (IV) Injection: For rapid and complete systemic exposure.

    • Subcutaneous (SC) Injection: For slower, more sustained systemic absorption.

    • Topical Administration: For localized effects, such as in ocular studies.

    • Intrathecal (IT) Injection: For direct administration to the spinal cord in pain studies.

Monitoring for Side Effects:

  • Cardiovascular: Blood pressure and heart rate can be monitored using tail-cuff systems or telemetry implants.

  • Metabolic: Blood glucose can be measured from tail vein blood samples using a glucometer.

  • General Health: Daily observation for clinical signs of toxicity, including changes in weight, food and water intake, activity levels, and posture.

  • Neurological: A functional observational battery (FOB) can be used to systematically assess changes in behavior, motor function, and reflexes.

Signaling Pathways and Experimental Workflows

Mechanism of Action of KATP Channel Openers

The following diagram illustrates the general mechanism of action of KATP channel openers like this compound.

KATP_Channel_Mechanism cluster_cell Cell Membrane KATP_Opener This compound / KATP Channel Opener KATP_Channel KATP Channel (Kir6.x/SURx) KATP_Opener->KATP_Channel Binds to and opens K_ion K+ KATP_Channel->K_ion Increases efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Response ↓ Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Hyperpolarization->Cellular_Response Results in

Caption: Mechanism of action of KATP channel openers.

Experimental Workflow for Assessing Unexpected Side Effects

This diagram outlines a typical workflow for investigating the potential side effects of a novel KATP channel opener in mice.

Side_Effect_Workflow cluster_monitoring In-Life Monitoring Dose_Selection Dose Range Finding Study Treatment_Groups Establish Treatment Groups (Vehicle, Low, Mid, High Dose) Dose_Selection->Treatment_Groups Administration Administer Compound (e.g., IP, PO) Treatment_Groups->Administration Clinical_Signs Daily Clinical Observations (Weight, Behavior) Administration->Clinical_Signs Cardio_Monitoring Cardiovascular Monitoring (Blood Pressure, Heart Rate) Administration->Cardio_Monitoring Metabolic_Monitoring Metabolic Monitoring (Blood Glucose) Administration->Metabolic_Monitoring Terminal_Collection Terminal Sample Collection (Blood, Tissues) Clinical_Signs->Terminal_Collection Cardio_Monitoring->Terminal_Collection Metabolic_Monitoring->Terminal_Collection Analysis Histopathology & Blood Chemistry Analysis Terminal_Collection->Analysis Data_Interpretation Data Interpretation & Safety Profile Assessment Analysis->Data_Interpretation

Caption: Workflow for in vivo side effect profiling.

References

ZM226600 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ZM226600, an ATP-sensitive potassium (K-ATP) channel opener.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pharmacological agent that acts as an opener of ATP-sensitive potassium (K-ATP) channels. Its primary mechanism of action is to increase the open probability of these channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable.

Q2: What are off-target effects and why are they a concern?

Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of issues in experimental settings, including unexpected physiological responses, confounding data, and in a clinical context, adverse side effects. Understanding and troubleshooting off-target effects is crucial for the accurate interpretation of experimental results and for the development of safe and effective therapeutics.

Q3: What are the known on-target properties of this compound?

The primary on-target activity of this compound is the opening of ATP-sensitive potassium channels. The following table summarizes its known quantitative properties.

PropertyValueReference
Primary Target ATP-sensitive potassium (K-ATP) channels[1]
EC₅₀ 500 nM[1]
Reported On-Target Effect Inhibition of bladder spontaneous activity[1]

Troubleshooting Guide for Unexpected Experimental Outcomes

Unexpected results when using this compound may arise from its interaction with different subtypes of K-ATP channels expressed in your experimental model or other unknown off-targets. K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[2][3] Different combinations of these subunits form channel subtypes with distinct tissue distributions and pharmacological properties.[4][5]

Q1: My experimental results with this compound are inconsistent with its expected function as a K-ATP channel opener. What could be the cause?

An unexpected cellular or physiological response could be due to several factors, including off-target effects. A primary consideration for a K-ATP channel opener like this compound is its activity on different K-ATP channel subtypes that may be present in your model system.

Data Presentation: K-ATP Channel Subtypes

The following table details the subunit composition, primary tissue distribution, and key pharmacological characteristics of the major K-ATP channel subtypes. Off-target effects of this compound may be mediated by its interaction with a subtype that is not the intended target in your experiment.

SubtypeKir SubunitSUR SubunitPrimary Tissue DistributionKey Pharmacological Differentiators
Pancreatic β-cell type Kir6.2SUR1Pancreatic β-cells, some neurons[6][7]High sensitivity to sulfonylureas (e.g., glibenclamide)[8]
Cardiac type Kir6.2SUR2AHeart, skeletal muscle[6][9]Lower sensitivity to sulfonylureas compared to SUR1[8]
Smooth muscle type Kir6.1SUR2BVascular and non-vascular smooth muscle[5][6]Sensitive to K-ATP channel openers like diazoxide[8]

Mandatory Visualization

Signaling Pathway of K-ATP Channel Activation

KATP_Signaling cluster_cell Cell Membrane This compound This compound KATP_channel K-ATP Channel (Kir6.x/SURx) This compound->KATP_channel Opens K_ion K+ KATP_channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Downstream Decreased Cellular Excitability Hyperpolarization->Downstream Results in

Caption: Signaling pathway of this compound-mediated K-ATP channel activation.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Subtypes Identify K-ATP Channel Subtypes in Model System (e.g., qPCR, Western Blot) Start->Check_Subtypes Hypothesize Hypothesize Off-Target Activity on a Non-intended K-ATP Subtype Check_Subtypes->Hypothesize Validate Validate Hypothesis with Subtype-Specific Modulators or Electrophysiology Hypothesize->Validate Binding_Assay Perform Competitive Binding Assay Hypothesize->Binding_Assay Conclusion Determine if Off-Target Effect is Present Validate->Conclusion Binding_Assay->Conclusion KATP_Subtypes cluster_Kir Pore-forming Subunits cluster_SUR Regulatory Subunits KATP K-ATP Channels Kir6_1 Kir6.1 KATP->Kir6_1 Kir6_2 Kir6.2 KATP->Kir6_2 SUR1 SUR1 KATP->SUR1 SUR2A SUR2A KATP->SUR2A SUR2B SUR2B KATP->SUR2B Smooth_Muscle Smooth Muscle Type Kir6_1->Smooth_Muscle Pancreatic Pancreatic β-cell Type Kir6_2->Pancreatic Cardiac Cardiac Type Kir6_2->Cardiac SUR1->Pancreatic SUR2A->Cardiac SUR2B->Smooth_Muscle

References

Technical Support Center: Optimizing ZM336600 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "ZM226600" did not yield a specific compound. Based on the provided context and available scientific literature, this guide will focus on ZM336372 , a well-characterized c-Raf inhibitor. It is presumed that "this compound" was a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ZM336372 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ZM336372?

A1: ZM336372 is a potent and selective inhibitor of the c-Raf (Raf-1) kinase, a key component of the MAPK/ERK signaling pathway.[1][2] It functions as an ATP-competitive inhibitor with a high affinity for c-Raf.[1] Interestingly, under certain conditions, ZM336372 has been observed to cause a paradoxical activation of the Raf/MEK/ERK pathway, a phenomenon important to consider during experimental design.[1]

Q2: What are the primary applications of ZM336372 in research?

A2: ZM336372 is primarily used to study the role of the c-Raf/MEK/ERK signaling pathway in various cellular processes. It has been utilized in cancer research to investigate its effects on cell proliferation, hormone secretion, and apoptosis in various cancer cell lines, including neuroendocrine tumors, pheochromocytoma, and hepatocellular carcinoma.[3][4][5]

Q3: What is the recommended starting concentration for ZM336372 in cell-based assays?

A3: The optimal concentration of ZM336372 is highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response curve is recommended. Based on published studies, concentrations ranging from 20 µM to 100 µM have been used in cell proliferation and signaling pathway activation assays.[3][6] The in vitro IC50 for c-Raf inhibition is approximately 70 nM, which can serve as a lower-bound reference for biochemical assays.[1][7]

Q4: How should I prepare and store ZM336372 stock solutions?

A4: ZM336372 is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected results between experiments. Compound Instability: Repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment.
Cell Culture Variability: Differences in cell passage number, confluency, or health.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at an optimal density when starting the experiment.
Pipetting Inaccuracy: Small errors in serial dilutions can lead to significant concentration differences.Calibrate pipettes regularly and use proper pipetting techniques.
High background or off-target effects observed. High Compound Concentration: Using a concentration that is too high can lead to non-specific effects.Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration.
Solvent Toxicity: The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). Include a vehicle-only (DMSO) control in your experiments.[8]
Compound Aggregation: The compound may form aggregates at higher concentrations in aqueous media.If aggregation is suspected, try including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays to see if it reduces non-specific inhibition.[9]
No observable effect of ZM336372. Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.Test a wider range of concentrations in your dose-response experiment.
Cell Line Insensitivity: The cell line may not be dependent on the c-Raf signaling pathway for the phenotype being measured.Confirm the expression and activity of c-Raf in your cell line. Consider using a positive control cell line known to be sensitive to Raf inhibition.
Compound Degradation: The compound may have degraded due to improper storage or handling.Use a fresh aliquot of the stock solution.
Paradoxical activation of the ERK pathway. Feedback Mechanisms: ZM336372 can induce a feedback loop that leads to the activation of Raf isoforms.[1]This is a known phenomenon. Measure downstream markers of the pathway (e.g., phosphorylated ERK) at different time points and concentrations to characterize this effect in your system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ZM336372

TargetIC50 ValueAssay Conditions
c-Raf70 nMIn vitro kinase assay
B-Raf~700 nMIn vitro kinase assay (10-fold less potent than for c-Raf)
SAPK2a/p38α2 µMIn vitro kinase assay
SAPK2b/p38β2 µMIn vitro kinase assay

Data compiled from Selleck Chemicals and Abcam product datasheets.[1]

Table 2: Effective Concentrations of ZM336372 in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
H727 (Carcinoid)Cell Proliferation (MTT)100 µMGrowth suppression[3][6]
BON (Carcinoid)Cell Proliferation (MTT)100 µMGrowth suppression[3][7]
PC-12 (Pheochromocytoma)Cell Proliferation (MTT)Varying concentrationsInhibition of cellular proliferation[5]
HepG2 (Hepatocellular Carcinoma)Cell Proliferation (MTT)Dose-dependentGrowth inhibition[4]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of ZM336372 on cell viability and proliferation.

Materials:

  • Target cells in culture

  • Complete culture medium

  • ZM336372 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ZM336372 in complete culture medium from your stock solution. A typical concentration range to test could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest ZM336372 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ZM336372 or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the ZM336372 concentration to determine the IC50 value.

Protocol 2: Western Blot for Pathway Activation

This protocol can be used to assess the phosphorylation status of key proteins in the Raf/MEK/ERK pathway (e.g., p-ERK) following treatment with ZM336372.

Materials:

  • Target cells in culture

  • 6-well plates or larger culture dishes

  • ZM336372 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of ZM336372 and controls for the specified time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plate cell_culture->cell_seeding zm_prep Prepare ZM336372 Dilutions treatment Treat Cells with ZM336372 zm_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot incubation->western_blot readout Measure Absorbance/ Signal viability_assay->readout western_blot->readout analysis Calculate % Viability/ Protein Levels readout->analysis ic50 Determine IC50 analysis->ic50

Caption: General experimental workflow for assessing the effects of ZM336372.

raf_mek_erk_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates cRaf c-Raf Ras->cRaf Recruits & Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates & Activates ZM336372 ZM336372 ZM336372->cRaf Inhibits Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of ZM336372.

gsk3b_pathway cluster_upstream Upstream Signaling cluster_gsk GSK-3β Regulation cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β (Active) Akt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK-3β (Ser9) (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes ZM336372 ZM336372 ZM336372->pGSK3b Induces Phosphorylation

Caption: ZM336372 can induce inhibitory phosphorylation of GSK-3β.

References

how to prevent ZM226600 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for experiments involving ZM226600.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent opener of the Kir6 (KATP) channels with an EC50 of 0.5 μM. Its chemical name is N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Q2: What are the physical and chemical properties of this compound?

The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 147695-92-9[1]
Molecular Formula C16H14F3NO4S[1]
Molecular Weight 373.35[1]
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO

Q3: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureStorage Conditions
Solid -20°CDesiccate, Protect from light
In DMSO -80°CAliquot to avoid repeat freeze-thaw cycles

Q4: What is the mechanism of action of this compound?

This compound is a Kir6 (KATP) channel opener. These channels are ATP-sensitive potassium channels that play a crucial role in linking the metabolic state of a cell to its electrical activity. By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane.

KATP_Channel_Mechanism cluster_cell Cell Membrane cluster_effect Cellular Effect KATP Kir6 (KATP) Channel K_out K+ KATP->K_out efflux This compound This compound This compound->KATP opens Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization leads to K_in K+ Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) aliquot Aliquot and Dilute in Stress Buffers prep_stock->aliquot acid Acidic (HCl) aliquot->acid base Basic (NaOH) aliquot->base oxidative Oxidative (H₂O₂) aliquot->oxidative thermal Thermal aliquot->thermal photolytic Photolytic aliquot->photolytic sampling Collect Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling hplc Analyze via HPLC sampling->hplc data Evaluate Degradation Profile hplc->data

References

Technical Support Center: ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with ZM226600.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

Q2: My experimental results with this compound are not reproducible. What are the common causes?

A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors:

  • Compound Stability and Solubility: this compound may have limited stability in aqueous solutions or cell culture media over time, especially at 37°C. Degradation can lead to a decrease in the effective concentration of the active compound. Additionally, poor solubility can result in precipitation and an inaccurate final concentration.

  • Off-Target Effects: Small molecule inhibitors can interact with unintended molecular targets, leading to unexpected biological responses. The full selectivity profile of this compound across a broad panel of kinases and receptors is not widely published, making it important to consider and test for off-target effects.

  • Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular responses to a compound.

  • Experimental Protocol Variability: Inconsistencies in incubation times, compound preparation, and detection methods can all contribute to variability.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, it is important to ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal working concentration of this compound will vary depending on the cell type, experimental endpoint, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your system. Start with a broad range of concentrations and narrow down to the lowest concentration that produces the desired effect with minimal toxicity.

Troubleshooting Guides

Issue 1: Unexpected or Contradictory Biological Effects

This is often the primary indicator of inconsistent results. The observed phenotype may not align with the expected outcome based on the presumed target.

Troubleshooting Workflow:

start Inconsistent Biological Effects Observed check_target 1. Verify Primary Target in Your System start->check_target check_solubility 2. Assess Compound Solubility & Stability check_target->check_solubility Target confirmed check_off_target 3. Investigate Potential Off-Target Effects check_solubility->check_off_target Compound is stable optimize_protocol 4. Refine Experimental Protocol check_off_target->optimize_protocol Off-targets considered end Consistent Results Achieved optimize_protocol->end

Troubleshooting Workflow for Inconsistent Biological Effects.

Data Presentation: Target Activity Confirmation

To confirm the primary target of this compound in your experimental system, you can perform assays to measure its effect on both K-ATP channel activity and adenosine (B11128) A2A receptor binding.

Assay TypeExperimental ReadoutExpected Result for K-ATP OpenerExpected Result for A2A Antagonist
K-ATP Channel Activity Membrane Potential ChangeHyperpolarizationNo significant change
Rubidium (86Rb+) EffluxIncreased effluxNo significant change
Adenosine A2A Receptor Binding Radioligand DisplacementNo displacement of A2A agonistDisplacement of A2A agonist
cAMP Accumulation AssayNo effect on agonist-induced cAMPInhibition of agonist-induced cAMP
Issue 2: High Variability Between Replicates

Troubleshooting Workflow:

start High Replicate Variability check_prep 1. Standardize Compound Preparation start->check_prep check_cell_culture 2. Ensure Consistent Cell Culture Practices check_prep->check_cell_culture Preparation standardized check_assay 3. Validate Assay Performance check_cell_culture->check_assay Culture consistent end Reduced Variability check_assay->end

Troubleshooting Workflow for High Replicate Variability.

Data Presentation: Compound Stability Assessment

The stability of this compound in your experimental media can be assessed over time using techniques like HPLC-MS.

Time (hours)Concentration in Media A (µM)Concentration in Media B (µM)
010.1 ± 0.29.9 ± 0.3
29.5 ± 0.49.2 ± 0.5
87.8 ± 0.66.5 ± 0.8
244.2 ± 0.92.1 ± 1.1

Experimental Protocols

General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with this compound. Specific details will need to be optimized for your cell line and assay.

Experimental Workflow:

start Start seed_cells 1. Seed cells in appropriate culture plates start->seed_cells incubate_cells 2. Incubate cells to allow for attachment (24h) seed_cells->incubate_cells prepare_compound 3. Prepare fresh working solutions of this compound incubate_cells->prepare_compound treat_cells 4. Treat cells with a range of this compound concentrations prepare_compound->treat_cells incubate_treatment 5. Incubate for the desired treatment duration treat_cells->incubate_treatment assay 6. Perform downstream assay (e.g., viability, signaling) incubate_treatment->assay end End assay->end

General Workflow for an In Vitro Cell-Based Assay.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for signaling pathway components, or a functional assay relevant to your research.

General Protocol for In Vivo Animal Studies

This protocol provides a general guideline for administering this compound to animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Methodology:

  • Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). This may involve suspending the compound in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing: Administer the formulated this compound to the animals at the desired dose. Include a vehicle control group that receives the formulation without the compound.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Tissue Collection and Analysis: At the end of the study, collect tissues of interest for downstream analysis, such as histology, immunohistochemistry, or measurement of biomarkers.

Signaling Pathway Diagram

The potential dual activity of this compound complicates the interpretation of its effects on signaling pathways. Below is a simplified diagram illustrating the potential downstream consequences of its action on either K-ATP channels or the adenosine A2A receptor.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound KATP K-ATP Channel This compound->KATP Opens A2A Adenosine A2A Receptor This compound->A2A Antagonizes Hyperpolarization Hyperpolarization KATP->Hyperpolarization AC Adenylate Cyclase A2A->AC Activates cAMP cAMP AC->cAMP Downstream_KATP Downstream Effects (e.g., decreased excitability) Hyperpolarization->Downstream_KATP PKA PKA cAMP->PKA Downstream_A2A Downstream Effects (e.g., altered gene expression) PKA->Downstream_A2A

Potential Signaling Pathways of this compound.

Technical Support Center: ZM226600 Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of ZM226600. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and application of this compound in a question-and-answer format.

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solutions. This compound has low water solubility. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to crash out of solution.1. Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1] Prepare a higher concentration stock solution in 100% DMSO. Add the small volume of the stock solution directly to the cell culture medium while vortexing or stirring to ensure rapid and even dispersion. 2. Use a Co-solvent: Consider using a water-miscible organic co-solvent in your final formulation. 3. Serial Dilutions in DMSO: If preparing a dose-response curve, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[2]
Inconsistent or unexpected experimental results. 1. Compound Degradation: Improper storage can lead to the degradation of this compound. 2. Inaccurate Concentration: Precipitation or adsorption to plasticware can lead to a lower effective concentration. 3. Cell Line Variability: Different cell lines may exhibit varying sensitivity to DMSO and this compound.1. Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. 2. Pre-dissolve Completely: Ensure the compound is fully dissolved in DMSO before any dilution steps. Sonication can aid in dissolving the compound. 3. Control Experiments: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.[3]
Cell toxicity or death observed after treatment. The final concentration of DMSO may be too high for the specific cell line being used. Primary cells are often more sensitive than immortalized cell lines.1. Determine DMSO Tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your specific cell line. 2. Minimize DMSO Volume: Prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to the cell culture, thereby lowering the final DMSO concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent ATP-sensitive potassium (K-ATP) channel opener.[4] K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4][5] These channels couple the metabolic state of a cell to its electrical activity.[4][5] this compound, a tertiary carbinol, acts by binding to the SUR subunit, which antagonizes the inhibitory effect of ATP on the Kir6.x pore.[5][6] This leads to the opening of the K-ATP channel, resulting in potassium ion efflux and hyperpolarization of the cell membrane.

Q2: What are the downstream effects of opening K-ATP channels with this compound?

A2: The downstream effects of this compound-mediated K-ATP channel opening are tissue-specific:

  • In Pancreatic β-cells: Opening of K-ATP channels leads to membrane hyperpolarization, which prevents the opening of voltage-gated calcium channels.[7] This inhibits calcium influx and subsequently reduces insulin (B600854) secretion.[7][8]

  • In Smooth Muscle Cells (e.g., vascular): Membrane hyperpolarization leads to the closure of voltage-dependent calcium channels, reducing intracellular calcium concentration and causing muscle relaxation (vasodilation).[9][10][11]

  • In Neurons: Opening of K-ATP channels can suppress neuronal excitability by hyperpolarizing the cell membrane, moving it further from the threshold for action potential firing.[12] This can have neuroprotective effects in conditions like ischemia.[12]

Q3: What is the solubility of this compound?

A3: this compound has low aqueous solubility but is highly soluble in dimethyl sulfoxide (B87167) (DMSO). The specific solubility can vary, so it is always recommended to consult the manufacturer's product data sheet.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM to 50 mM). Ensure the compound is completely dissolved; sonication may be used to facilitate this process. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What are some general strategies for delivering poorly water-soluble compounds like this compound in vivo?

A5: For in vivo studies, several formulation strategies can be employed to improve the bioavailability of poorly water-soluble compounds:

  • Co-solvents: A mixture of solvents, such as DMSO, polyethylene (B3416737) glycol (PEG), and saline, can be used to maintain solubility.

  • Surfactants: The use of non-ionic surfactants can help to create stable micellar formulations.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.

It is crucial to perform formulation development and vehicle toxicity studies to identify a safe and effective delivery system for your specific animal model and route of administration.

Experimental Protocols

In Vitro Delivery of this compound to Cultured Cells

Objective: To treat cultured cells with this compound for functional assays.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in a desired volume of DMSO.

    • Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

    • Store the 10 mM stock solution in aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to prepare a range of working stock concentrations. This is crucial for maintaining solubility when creating a dose-response curve.

  • Treating the Cells:

    • Plate the cells at the desired density and allow them to adhere or reach the desired confluency.

    • For each treatment condition, calculate the volume of the appropriate working stock solution needed to achieve the final desired concentration in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5%, and consistent across all treatment groups, including the vehicle control.[1]

    • Directly add the calculated small volume of the this compound/DMSO working solution to the pre-warmed cell culture medium. Immediately and gently swirl the plate or flask to ensure even distribution.

    • For the vehicle control, add the same volume of 100% DMSO to the cell culture medium.

    • Incubate the cells for the desired treatment duration before proceeding with your downstream assays.

Visualizations

Signaling Pathways

ZM226600_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_channel SUR Kir6.x This compound->KATP_channel:sur Binds and Activates K_ion K+ KATP_channel:kir->K_ion K+ Efflux ATP ATP ATP->KATP_channel:kir Inhibits Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: General mechanism of this compound action on K-ATP channels.

Pancreatic_Beta_Cell_Signaling This compound This compound KATP_open K-ATP Channel Opening This compound->KATP_open Hyperpolarization Membrane Hyperpolarization KATP_open->Hyperpolarization VGCC_closed Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC_closed Ca_influx_inhibited Ca2+ Influx Inhibited VGCC_closed->Ca_influx_inhibited Insulin_secretion_inhibited Insulin Secretion Inhibited Ca_influx_inhibited->Insulin_secretion_inhibited

Caption: Downstream effects of this compound in pancreatic β-cells.

Smooth_Muscle_Cell_Signaling This compound This compound KATP_open K-ATP Channel Opening This compound->KATP_open Hyperpolarization Membrane Hyperpolarization KATP_open->Hyperpolarization VGCC_closed Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC_closed Ca_influx_inhibited Ca2+ Influx Inhibited VGCC_closed->Ca_influx_inhibited Relaxation Smooth Muscle Relaxation Ca_influx_inhibited->Relaxation

Caption: Downstream effects of this compound in smooth muscle cells.

Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Prepare Working Solutions (Serial Dilutions in DMSO) prep_stock->prep_working add_drug Add this compound/ DMSO to Medium prep_working->add_drug plate_cells Plate Cells plate_cells->add_drug add_vehicle Add DMSO Vehicle Control plate_cells->add_vehicle incubate Incubate add_drug->incubate add_vehicle->incubate assay Perform Downstream Assay incubate->assay

Caption: Workflow for in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Guide to Adenosine A2A Receptor Antagonists: ZM241385 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the adenosine (B11128) A2A receptor antagonist ZM241385 against other widely studied inhibitors: SCH-58261, istradefylline (B1672650) (KW-6002), and preladenant (B1679076) (SCH-420814). The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.

The adenosine A2A receptor, a G protein-coupled receptor, is a key target in the central nervous system and periphery. Its antagonists have been extensively investigated for their therapeutic potential in neurodegenerative disorders, particularly Parkinson's disease, and more recently in immuno-oncology.

Performance Comparison of A2A Receptor Antagonists

The following tables summarize the in vitro potency and selectivity of ZM241385 and other leading A2A receptor antagonists. These values are critical for understanding the pharmacological profile of each compound.

Table 1: Comparative Binding Affinity (Ki) of A2A Receptor Antagonists

CompoundTargetKi (nM)SpeciesRadioligandSource
ZM241385 Human A2A0.8Human[3H]SCH 58261[1]
Rat A2A0.14 - 0.84Rat[3H]ZM241385[2][3]
SCH-58261 Human A2A< 1Human[3H]SCH 58261[4]
Rat A2A1.3Rat[3H]SCH 58261[5]
Istradefylline (KW-6002) Human A2A120.60Human[3H]ZM241385[6]
Rat A2A1.5Rat[3H]CGS 21680[7]
Preladenant (SCH-420814) Human A2A1.1Human[3H]MSX-2[8][9]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: Comparative Functional Potency (IC50) of A2A Receptor Antagonists

CompoundAssay TypeIC50 (nM)Cell LineAgonistSource
ZM241385 cAMP Accumulation54CHOCGS21680[1]
SCH-58261 cAMP Accumulation17CHOCGS21680[10]
cAMP Accumulation15--[11]
Istradefylline (KW-6002) cAMP Accumulation-Cultured CellsCGS21680[12]
Preladenant (SCH-420814) cAMP Accumulation-HEK 293-[8]

Note: A dash (-) indicates that a specific value was not provided in the cited source under comparable conditions.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a general experimental workflow for assessing antagonist potency.

Adenosine_A2A_Signaling_Pathway Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates A2A_Antagonist A2A Antagonist (e.g., ZM241385) A2A_Antagonist->A2A_Receptor Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

A simplified diagram of the Adenosine A2A receptor signaling cascade.

Experimental_Workflow General Workflow for A2A Antagonist Evaluation cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep_membranes Prepare Cell Membranes (Expressing A2A Receptor) incubate_binding Incubate Membranes with Radioligand and Antagonist prep_membranes->incubate_binding separate Separate Bound and Free Radioligand incubate_binding->separate quantify_binding Quantify Radioactivity separate->quantify_binding calc_ki Calculate Ki Value quantify_binding->calc_ki plate_cells Plate Cells Expressing A2A Receptor add_antagonist Add Test Antagonist plate_cells->add_antagonist add_agonist Add A2A Agonist (e.g., CGS21680) add_antagonist->add_agonist measure_cAMP Measure cAMP Levels add_agonist->measure_cAMP calc_ic50 Calculate IC50 Value measure_cAMP->calc_ic50

A generalized workflow for in vitro evaluation of A2A receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize A2A receptor antagonists.

Radioligand Binding Assay Protocol

This protocol is a composite based on standard methods described in the literature[4][13].

  • Membrane Preparation:

    • HEK293 or CHO cells stably or transiently expressing the human adenosine A2A receptor are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]ZM241385 or [3H]SCH 58261) to determine total binding.

      • For non-specific binding wells, a high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385) is added.

      • Varying concentrations of the test antagonist.

      • The prepared cell membranes (typically 5-20 µg of protein per well).

    • The final assay volume is typically 200 µL.

  • Incubation and Filtration:

    • The plate is incubated at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol is a generalized representation of methods used to assess the functional antagonism of A2A receptors[12][14][15].

  • Cell Culture and Plating:

    • CHO or HEK293 cells stably expressing the human adenosine A2A receptor are cultured to an appropriate confluency.

    • Cells are harvested and seeded into 96- or 384-well plates at a predetermined density and allowed to attach overnight.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS).

    • The cells are then incubated with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation. This pre-incubation is typically for 15-30 minutes at room temperature or 37°C.

    • Following the antagonist pre-incubation, a fixed concentration of an A2A receptor agonist (e.g., CGS21680, typically at its EC80 concentration) is added to stimulate cAMP production.

    • The cells are incubated for a further 15-60 minutes.

  • cAMP Measurement:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • Luminescence-based assays (e.g., using a luciferase reporter system).

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in each well is determined from the standard curve.

    • The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

ZM241385, SCH-58261, istradefylline, and preladenant are all potent and selective antagonists of the adenosine A2A receptor. The choice of inhibitor for a particular study will depend on the specific research question, the required selectivity profile, and the experimental system being used. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. Researchers are encouraged to consult the primary literature for more detailed information on the properties and applications of these compounds.

References

Unraveling the Potential of ZM226600: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZM226600 has been identified as a potent ATP-sensitive potassium (KATP) channel opener, a class of compounds with significant therapeutic potential in conditions characterized by smooth muscle overactivity. This guide provides a comparative framework for understanding the potential efficacy of this compound by examining its mechanism of action in the context of standard treatments for a relevant condition, overactive bladder (OAB).

Disclaimer: As of this publication, specific preclinical or clinical efficacy data for this compound is not publicly available in the scientific literature. Therefore, a direct quantitative comparison with standard treatments is not yet possible. This guide presents a theoretical comparison based on the established mechanism of action of KATP channel openers.

Mechanism of Action: KATP Channel Activation

ATP-sensitive potassium channels are crucial regulators of cellular excitability. In smooth muscle cells, such as those in the urinary bladder, the opening of these channels leads to an efflux of potassium ions, causing membrane hyperpolarization. This hyperpolarization, in turn, inhibits the influx of calcium ions, which is essential for muscle contraction. By activating these channels, KATP channel openers like this compound can induce smooth muscle relaxation.

The following diagram illustrates the signaling pathway of a generic KATP channel opener:

Caption: Signaling pathway of a KATP channel opener leading to smooth muscle relaxation.

Comparative Landscape: this compound vs. Standard OAB Treatments

Overactive bladder is a condition characterized by involuntary contractions of the bladder's detrusor muscle. Standard treatments aim to reduce these contractions through various mechanisms.

Treatment ClassMechanism of ActionRepresentative Drugs
KATP Channel Openers (e.g., this compound) Opens KATP channels, causing hyperpolarization and smooth muscle relaxation.This compound (preclinical)
Antimuscarinic Agents Block muscarinic receptors on the detrusor muscle, inhibiting acetylcholine-mediated contractions.Oxybutynin, Tolterodine, Solifenacin
Beta-3 Adrenergic Agonists Stimulate beta-3 adrenergic receptors on the detrusor muscle, leading to muscle relaxation.Mirabegron

Experimental Protocols: Awaiting Future Research

Detailed experimental protocols for assessing the efficacy of this compound are not yet available. However, standard preclinical methodologies to evaluate a compound for OAB would typically include:

  • In Vitro Studies:

    • Organ Bath Experiments: To measure the relaxant effect of this compound on isolated bladder tissue strips contracted with agents like carbachol (B1668302) or potassium chloride. This would determine the compound's potency (EC50).

  • In Vivo Studies:

    • Cystometry in Animal Models: To assess the effect of this compound on bladder function parameters such as bladder capacity, voiding frequency, and non-voiding contractions in normal and OAB-induced animal models (e.g., through bladder outlet obstruction).

The following diagram outlines a general experimental workflow for preclinical evaluation:

Caption: General workflow for preclinical evaluation of a potential OAB therapeutic.

As research on this compound progresses, future publications will be crucial in providing the necessary data to fully evaluate its therapeutic potential and position it within the existing landscape of treatments for conditions like overactive bladder. The scientific community awaits such data to substantiate the promise of this potent KATP channel opener.

A Comparative Guide to the Target Engagement of K-ATP Channel Opener ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement of ZM226600, an ATP-sensitive potassium (K-ATP) channel opener, with other well-established modulators of this ion channel class. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

ATP-sensitive potassium (K-ATP) channels are crucial links between the metabolic state of a cell and its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The specific combination of Kir6.x and SUR subunits confers tissue-specific pharmacological properties to the K-ATP channels.

Comparative Analysis of K-ATP Channel Openers

This compound has been identified as a potent opener of K-ATP channels. To contextualize its activity, this guide compares its performance with three well-characterized K-ATP channel openers: Pinacidil, Diazoxide, and Cromakalim. The following table summarizes the available quantitative data for these compounds.

CompoundTargetAssay TypeCell/Tissue TypeParameterValueReference
This compound K-ATP ChannelFunctional (Cystometry)Rat BladderEC50500 nM[1]
Pinacidil K-ATP ChannelElectrophysiology (Whole-cell)Rat Ventricular MyocytesEC5016.6 µM (hypo-osmotic)[2]
K-ATP ChannelElectrophysiology (Whole-cell)Rat Ventricular MyocytesEC50154 µM (normal)[2]
Diazoxide K-ATP Channel (SUR1/Kir6.2)ElectrophysiologyRecombinantEC50~7 µM[3]
Cromakalim K-ATP ChannelElectrophysiology (Whole-cell)Smooth Muscle CellsEC50Varies (tissue dependent)[4]

Experimental Methodologies

To facilitate the replication and validation of target engagement studies for K-ATP channel modulators, detailed protocols for key experimental techniques are provided below.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a gold-standard method for characterizing the activity of ion channels.[5] It allows for the direct measurement of ion flow through single or multiple channels in a patch of cell membrane.

Objective: To measure the effect of K-ATP channel openers on channel activity.

Protocol:

  • Cell Preparation: Isolate single cells (e.g., cardiomyocytes, smooth muscle cells, or a cell line expressing the K-ATP channel of interest) and plate them on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.4 with KOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2 with KOH. ATP and ADP can be included at desired concentrations to study nucleotide-dependent effects.

  • Recording:

    • Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane ("giga-seal").

    • Establish a whole-cell or inside-out patch configuration.

    • Apply voltage ramps or steps to the membrane patch and record the resulting currents.

    • Perfuse the cell or the excised patch with solutions containing the test compound (e.g., this compound, pinacidil) and appropriate controls (vehicle, known blocker like glibenclamide).

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel open probability, single-channel conductance, and open/closed kinetics. Dose-response curves can be generated to determine EC50 values.

Biochemical Assay: Radioligand Binding

Radioligand binding assays are used to determine the affinity of a compound for its receptor.[6] This technique relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target protein.

Objective: To determine the binding affinity (Ki) of a test compound for the K-ATP channel.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the K-ATP channel in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Radioligand: Select a suitable radiolabeled ligand that binds to the K-ATP channel (e.g., [3H]glibenclamide for the SUR subunit).

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. Calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[7] While widely used for soluble proteins, its application to multi-subunit membrane proteins like ion channels can be challenging but is emerging.

Objective: To demonstrate that a compound binds to the K-ATP channel in intact cells.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble K-ATP channel protein (a specific subunit like Kir6.2 or SUR1) in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.

KATP_Channel_Signaling_Pathway cluster_cell Cell Membrane KATP K-ATP Channel (Kir6.x/SUR) Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Metabolism Cellular Metabolism ATP ATP Metabolism->ATP High ADP ADP Metabolism->ADP Low ATP->KATP Inhibits ADP->KATP Activates This compound This compound This compound->KATP Opens CellularResponse Reduced Excitability (e.g., Muscle Relaxation) Hyperpolarization->CellularResponse Patch_Clamp_Workflow Start Cell Isolation GigaSeal Giga-seal Formation Start->GigaSeal Configuration Whole-cell or Inside-out Patch GigaSeal->Configuration Recording Current Recording Configuration->Recording Perfusion Compound Perfusion Recording->Perfusion Analysis Data Analysis Perfusion->Analysis CETSA_Workflow Start Cell Treatment (Compound vs. Vehicle) Heating Heat Challenge (Temperature Gradient) Start->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Soluble and Aggregated Proteins Lysis->Centrifugation Detection Protein Detection (e.g., Western Blot) Centrifugation->Detection Analysis Melting Curve Analysis Detection->Analysis

References

ZM226600: A Comparative Guide to its Specificity and Selectivity in CHK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the checkpoint kinase 2 (CHK2) inhibitor, ZM226600, with other notable alternatives. The following sections detail its selectivity profile, supported by experimental data and protocols, to offer an objective assessment of its performance for research and development applications.

Executive Summary

Comparison of CHK2 Inhibitors

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50) of various CHK2 inhibitors against CHK2 and a selection of other kinases. It is important to note the absence of a broad kinase panel screening for this compound in the available literature, which limits a direct and comprehensive comparison. The data for CCT241533 is included to exemplify the profile of a highly selective CHK2 inhibitor.

KinaseThis compound IC50 (nM)CCT241533 IC50 (nM)BML-277 IC50 (nM)Notes
CHK2 Data not available3 [1][2]15 [3]CCT241533 demonstrates high potency for CHK2.
CHK1Data not available245[4]>10,000CCT241533 shows good selectivity over CHK1. BML-277 is highly selective.
CDK1/BData not available>10,00012,000Both CCT241533 and BML-277 show minimal activity against CDK1/B.
PHKData not available<100Data not availableCCT241533 shows some off-target activity.
MARK3Data not available<100Data not availableCCT241533 shows some off-target activity.
GCKData not available<100Data not availableCCT241533 shows some off-target activity.
MLK1Data not available<100Data not availableCCT241533 shows some off-target activity.

Note: The lack of publicly available, quantitative kinase screening data for this compound is a significant limitation for a thorough comparative analysis. The data for other inhibitors is provided to illustrate the parameters crucial for evaluating inhibitor selectivity.

Experimental Protocols

The determination of inhibitor specificity and selectivity relies on robust and standardized experimental protocols. A common method employed is the in vitro kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the target kinase.

General In Vitro Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This widely used assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinases (e.g., CHK2)

  • Kinase-specific substrate

  • This compound or other test inhibitors

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, and the assay buffer in the wells of a microplate.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. Control wells with no inhibitor are included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This reagent also converts the ADP produced into ATP.

  • Luminescence Signal Generation: The Kinase Detection Reagent is added, which contains luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control wells. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To better understand the context of CHK2 inhibition and the process of evaluating inhibitor specificity, the following diagrams are provided.

G cluster_0 Kinase Panel Screening Workflow Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling G cluster_1 CHK2 Signaling Pathway in DNA Damage Response DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 phosphorylates Cdc25A Cdc25A CHK2->Cdc25A phosphorylates BRCA1 BRCA1 CHK2->BRCA1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell Cycle Arrest DNA Repair DNA Repair BRCA1->DNA Repair

References

A Comparative Analysis of ZM226600 and its Analogs as ATP-Sensitive Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ZM226600, a potent ATP-sensitive potassium (KATP) channel opener, and its structural and functional analogs. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in the performance of these compounds, supported by experimental data. This guide delves into their mechanism of action, quantitative performance metrics, and the experimental protocols used for their evaluation.

Introduction to this compound and KATP Channel Openers

This compound, chemically known as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, is a potent activator of ATP-sensitive potassium (KATP) channels with a reported EC50 of 500 nM[1]. KATP channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The diverse tissue distribution of different Kir6.x/SURx subunit combinations (e.g., Kir6.2/SUR1 in pancreatic β-cells, Kir6.1/SUR2B in vascular smooth muscle) allows for tissue-specific pharmacological targeting.

KATP channel openers (KCOs) are a chemically diverse group of molecules that activate these channels, leading to potassium ion efflux and membrane hyperpolarization. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in the relaxation of smooth muscle and inhibition of hormone secretion. This compound and its analogs are of significant interest for their therapeutic potential in conditions such as hypertension, overactive bladder, and ischemic disorders.

Quantitative Performance Analysis

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and a selection of its analogs on different KATP channel subtypes. The data is compiled from a comparative study utilizing a thallium flux assay with HEK293 cells stably expressing human KATP channel subunits. Lower EC50 values indicate higher potency.

CompoundChemical ClassKir6.1/SUR2B EC50 (µM)Kir6.2/SUR1 EC50 (µM)Kir6.2/SUR2A EC50 (µM)
This compound Tertiary Carbinol0.03>100.2
Pinacidil Cyanoguanidine0.2>1011[2]
Cromakalim Benzopyran0.08>101.2
Levcromakalim Benzopyran0.04>100.5
P-1075 Cyanoguanidine0.007>100.045[3]
ZD6169 Tertiary Carbinol0.02>100.1
ZD0947 Benzopyran0.02>100.3
A-278637 Thieno[3,2-b]quinolin-8-one0.01>100.1
BMS-191095 Benzopyran>100.8>10
NN414 Thiazide>100.005>10
VU0071063 Thiazole>107.44[4]>10

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its analogs is the opening of KATP channels. This event triggers a cascade of downstream effects, particularly in smooth muscle cells, leading to vasorelaxation. The process can be summarized in the following signaling pathway:

KCO KATP Channel Opener (e.g., this compound) KATP_Channel KATP Channel (Kir6.x/SURx) KCO->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Intra_Ca Decreased Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation PKA PKA PKA->KATP_Channel Phosphorylates & Activates PKC PKC PKC->KATP_Channel Phosphorylates & Inhibits Vasodilators Vasodilators (e.g., CGRP, Adenosine) Vasodilators->PKA Activate Vasoconstrictors Vasoconstrictors (e.g., Angiotensin II, Endothelin-1) Vasoconstrictors->PKC Activate

Caption: Signaling pathway of KATP channel openers in smooth muscle cells.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: the thallium flux assay and patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening method is used to measure the activity of potassium channels.

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells. An increase in fluorescence intensity corresponds to increased channel activity.

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing the desired human KATP channel subtype (e.g., Kir6.1/SUR2B) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a Tl+-sensitive fluorescent dye. Cells are incubated to allow for dye uptake.

  • Compound Addition: The compound of interest (e.g., this compound or an analog) is added to the wells at various concentrations.

  • Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is calculated and plotted against the compound concentration to determine the EC50 value.

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Plating Plate HEK293 cells expressing KATP channels in 384-well plate Dye_Loading Load cells with Tl+-sensitive dye Plating->Dye_Loading Compound_Addition Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition Thallium_Addition Add Tl+ stimulus buffer Compound_Addition->Thallium_Addition Fluorescence_Reading Measure fluorescence over time Thallium_Addition->Fluorescence_Reading Rate_Calculation Calculate rate of fluorescence increase Fluorescence_Reading->Rate_Calculation EC50_Determination Determine EC50 value Rate_Calculation->EC50_Determination

Caption: Workflow for the Thallium Flux Assay.
Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel activity by directly measuring the ionic currents flowing through the channels.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the entire cell.

Protocol Outline:

  • Cell Preparation: Cells expressing the KATP channels are prepared on a culture dish.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a specific resistance. The pipette is filled with an appropriate internal solution.

  • Gigaseal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Configuration: The desired patch-clamp configuration is established (e.g., whole-cell or inside-out).

  • Data Recording: The membrane potential is clamped at a specific voltage, and the ionic currents are recorded in the absence and presence of the test compound.

  • Data Analysis: The current-voltage relationship and the effect of the compound on channel open probability and conductance are analyzed.

Structure-Activity Relationship (SAR)

The diverse chemical structures of KATP channel openers contribute to their varying potencies and selectivities.

  • Tertiary Carbinols (e.g., this compound, ZD6169): This class of compounds generally exhibits high potency, particularly on the Kir6.1/SUR2B and Kir6.2/SUR2A subtypes.

  • Cyanoguanidines (e.g., Pinacidil, P-1075): These compounds are potent vasodilators. P-1075, an analog of pinacidil, demonstrates exceptionally high potency on SUR2B-containing channels.

  • Benzopyrans (e.g., Cromakalim, Levcromakalim, ZD0947): This class is well-characterized for its KATP channel opening activity. The stereochemistry of these molecules can significantly impact their potency, with the (-)-enantiomer (levcromakalim) often being more active than the racemate (cromakalim).

The selectivity of these compounds for different SUR subunits is a key area of research, as it allows for the development of drugs with targeted therapeutic effects and reduced side effects. For instance, compounds selective for Kir6.1/SUR2B are desirable for treating hypertension, while those targeting Kir6.2/SUR1 are investigated for their potential in managing hyperinsulinism.

Conclusion

This compound and its analogs represent a promising class of pharmacological agents with significant therapeutic potential. Their efficacy is dictated by their chemical structure, which influences their potency and selectivity for different KATP channel subtypes. This guide provides a foundational understanding of these compounds, offering a comparative framework for researchers to build upon. The provided data and experimental protocols are intended to facilitate further investigation and development in this exciting field of pharmacology.

References

independent verification of ZM226600 activity

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification and comparison guide for the activity of ZM226600 cannot be provided at this time. Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a compound with the identifier "this compound."

Efforts to identify this compound included searches for its mechanism of action, signaling pathways, and experimental data. Additionally, broader searches were conducted to identify pharmacological compounds with the "ZM" prefix and to explore drug naming conventions that might provide clues to its origin or class. These inquiries did not uncover any relevant data associated with "this compound."

One search did identify a series of muscone (B1676871) derivatives labeled ZM-1 through ZM-48, with a particular compound, ZM-32, described as an inhibitor of breast tumor angiogenesis. However, no link between this series and the requested "this compound" could be established.

There are several potential reasons for the inability to locate information on this compound:

  • Internal Compound Code: The identifier may be an internal designation used by a research institution or pharmaceutical company that has not yet been disclosed in public-facing materials.

  • Novel Compound: this compound could be a very new molecule for which research has not yet been published.

  • Typographical Error: The provided identifier may contain a typographical error.

Without foundational information on the identity, biological target, and mechanism of action of this compound, it is not possible to conduct a comparative analysis with alternative compounds or to provide the detailed experimental data and visualizations as requested.

It is recommended that the user verify the compound identifier and, if possible, provide additional information such as its chemical structure, target protein, or any associated publications. With more specific details, a comprehensive comparison guide could be developed.

No Publicly Available Clinical Trial Data for ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for clinical trial data on ZM226600 versus a placebo have yielded no publicly available results. This indicates that this compound is likely a compound in the early stages of preclinical research and has not yet progressed to human clinical trials.

The core requirements of this comparison guide—quantitative data presentation in tables, detailed experimental protocols from clinical trials, and visualizations of signaling pathways and workflows—cannot be fulfilled due to the absence of the necessary clinical data.

Understanding the Status of this compound

Based on the available information, this compound's role is confined to preclinical studies. The typical drug development pipeline involves several stages before a compound reaches clinical trials in humans. These initial stages include:

  • Discovery and Development: Identification of a promising compound.

  • Preclinical Research: In vitro (test tube) and in vivo (animal) studies to assess safety and biological activity.

This compound appears to be in this preclinical phase. As a potent Kir6 (KATP) channel opener, its mechanism of action would be of interest to researchers studying cellular processes regulated by these channels, which are involved in various physiological functions, including insulin (B600854) secretion and cardiovascular function.

The Path to Clinical Trials

For a compound like this compound to advance to clinical trials, it would need to undergo rigorous preclinical testing to provide evidence of its potential therapeutic efficacy and safety. Should it successfully complete this phase, the sponsoring entity would then submit an Investigational New Drug (IND) application to a regulatory body like the U.S. Food and Drug Administration (FDA) to begin testing in humans.

Given the current lack of information in clinical trial registries and scientific literature regarding human studies of this compound, it is not possible to provide the requested comparison guide. Researchers and drug development professionals are advised to monitor preclinical research publications for any future developments regarding this compound.

References

Head-to-Head Comparison: ZM447439 and Tozasertib (VX-680) as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial request specified a comparison involving "ZM226600". Extensive searches for this compound yielded no publicly available data. It is highly probable that the intended compound was ZM447439 , a well-characterized Aurora kinase inhibitor. This guide will, therefore, provide a detailed head-to-head comparison of ZM447439 and another prominent pan-Aurora kinase inhibitor, Tozasertib (also known as VX-680 or MK-0457).

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ZM447439 and Tozasertib. The guide summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate inhibitor for specific research applications.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[1] This family includes three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. They are essential for numerous mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis. Due to their frequent overexpression in a wide array of human cancers, Aurora kinases have emerged as significant targets for the development of novel anticancer therapeutics.[1]

Overview of ZM447439 and Tozasertib (VX-680)

ZM447439 is a selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[2] It was one of the first Aurora kinase inhibitors to be extensively characterized and has been widely used as a tool compound to probe the functions of Aurora kinases in cell division.[1][3]

Tozasertib (VX-680) is a potent, small-molecule, pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[4][5] It has demonstrated robust anti-proliferative and pro-apoptotic effects across a variety of human tumor cell lines and has been evaluated in clinical trials.[3][6]

Quantitative Performance Data

The following table summarizes the in vitro potency of ZM447439 and Tozasertib against their primary targets. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate higher potency.

TargetParameterZM447439Tozasertib (VX-680)References
Aurora A IC50110 nM~0.6 nM (Ki)[2][5][7]
1000 nM[8][9]
Aurora B IC50130 nM~18 nM (Ki)[2][5][7]
50 nM[8][9]
Aurora C IC50250 nM~4.6 nM (Ki)[5][8]
Other Kinases Selective over a range of other kinases including CDK1 and PLK1 (IC50 > 10 µM).[2][8]Also inhibits FLT-3 and BCR-ABL (Ki of 30 nM).[6][2][6][8]

Mechanism of Action and Cellular Effects

Both ZM447439 and Tozasertib are ATP-competitive inhibitors that disrupt the catalytic activity of Aurora kinases, leading to a cascade of cellular consequences that ultimately impair cell division.

Common Cellular Effects:

  • Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition, leading to defects in chromosome condensation and segregation.[7][10]

  • Induction of Polyploidy: Failure of cytokinesis results in cells with 4N or >4N DNA content.[3][10]

  • Apoptosis: Disruption of mitotic progression triggers programmed cell death.[3][6]

  • Spindle Checkpoint Override: Both compounds can override the spindle assembly checkpoint, forcing cells to exit mitosis without proper chromosome alignment.[10]

Comparative Cellular Effects: Tozasertib (VX-680) generally exhibits more potent cytotoxicity compared to ZM447439.[10][11] This is likely due to its pan-inhibitory profile, affecting all three Aurora kinases, and its higher potency against Aurora A.[10] Inhibition of both Aurora A and B by VX-680 leads to a distinct monopolar spindle phenotype.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and a typical experimental workflow for comparing these inhibitors.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Inhibitor Targets G2 G2 AuroraA_Activation Aurora A Activation Centrosome Centrosome Maturation AuroraA_Activation->Centrosome Mitotic_Entry Mitotic Entry AuroraA_Activation->Mitotic_Entry Spindle Bipolar Spindle Assembly AuroraA_Activation->Spindle Prophase Prophase Metaphase Metaphase AuroraB_Activation Aurora B Activation (CPC) Chromosome Chromosome Alignment AuroraB_Activation->Chromosome SAC Spindle Assembly Checkpoint (SAC) Chromosome->SAC Segregation Sister Chromatid Segregation SAC->Segregation Correct Attachment Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis ZM447439 ZM447439 ZM447439->AuroraA_Activation Inhibits ZM447439->AuroraB_Activation Inhibits VX680 Tozasertib (VX-680) VX680->AuroraA_Activation Inhibits VX680->AuroraB_Activation Inhibits

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_endpoints Endpoints Kinase_Assay Biochemical Kinase Assay (Recombinant Aurora A/B/C) IC50 Determine IC50/Ki values Kinase_Assay->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Cell_Culture Select & Culture Cancer Cell Line(s) Treatment Treat with ZM447439 or Tozasertib (VX-680) (Dose-response) Cell_Culture->Treatment Proliferation Cell Proliferation Assay (e.g., Crystal Violet) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry - DNA content) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V staining) Treatment->Apoptosis Western_Blot Western Blot (p-Histone H3, etc.) Treatment->Western_Blot Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Inhibitor Comparison.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of ZM447439 and Tozasertib.

In Vitro Aurora Kinase Inhibition Assay

Objective: To determine the IC50 values of the inhibitors against recombinant Aurora kinases.

Protocol:

  • Enzyme Preparation: Use recombinant human Aurora A and Aurora B (and Aurora C for Tozasertib) expressed as His6-tagged fusion proteins in a baculovirus system and purified via affinity or ion-exchange chromatography.[2]

  • Reaction Mixture: Prepare a reaction buffer containing a kinase substrate (e.g., Histone H3), ATP (radiolabeled with γ-32P), and MgCl2.

  • Inhibitor Preparation: Prepare serial dilutions of ZM447439 and Tozasertib in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and varying concentrations of the inhibitor to the wells of a microtiter plate.

    • Initiate the reaction by adding the ATP/MgCl2 mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction by adding a solution like 0.5 M orthophosphoric acid.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell Proliferation Assay (Crystal Violet)

Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DLD-1, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ZM447439 or Tozasertib for a specified duration (e.g., 72 hours). Include a DMSO-only control.

  • Fixation: After the incubation period, remove the medium and fix the cells with 1% glutaraldehyde.

  • Staining: Stain the fixed cells with a 0.1% crystal violet solution.

  • Washing: Remove the unbound dye by washing the plates with water.

  • Solubilization: Solubilize the bound crystal violet with a 0.2% Triton X-100 solution.

  • Measurement: Measure the absorbance (light extinction) at 570 nm using an ELISA plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the absorbance values to the control wells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[2]

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of the inhibitors on cell cycle progression.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 60-70% confluency and treat with the desired concentrations of ZM447439, Tozasertib, or DMSO control for a set time (e.g., 24-48 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping, and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Gate the cell populations based on their DNA content (2N for G1, between 2N and 4N for S, and 4N for G2/M). Analyze the percentage of cells in each phase of the cell cycle to identify any drug-induced cell cycle arrest. Look for populations with >4N DNA content as an indicator of endoreduplication.[3]

Conclusion

Both ZM447439 and Tozasertib (VX-680) are valuable research tools for studying the roles of Aurora kinases.

  • Tozasertib (VX-680) is a highly potent, pan-Aurora kinase inhibitor. Its broad activity against all three Aurora isoforms and higher potency make it a strong candidate for inducing robust mitotic arrest and apoptosis in a wide range of cancer cell lines.

  • ZM447439 offers a more selective profile, primarily targeting Aurora A and B. While less potent than Tozasertib, it can be a useful tool for dissecting the specific roles of these two kinases and may present a different cytotoxicity profile.

The choice between these two inhibitors will depend on the specific experimental goals. For maximal inhibition of Aurora kinase activity and potent cytotoxic effects, Tozasertib is the preferred option. For studies aiming to differentiate the functions of Aurora A/B from Aurora C, or where a less potent but well-characterized inhibitor is desired, ZM447439 remains a relevant choice.

References

Safety Operating Guide

Proper Disposal of ZM226600: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ZM226600, a potent Kir6 (KATP) channel opener, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, based on available safety data and general best practices for chemical waste management.

This compound, chemically identified as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (CAS 147695-92-9), requires careful management as a potentially hazardous chemical. While a specific, comprehensive Safety Data Sheet (SDS) detailing its disposal was not publicly available at the time of this writing, information on a structurally related compound and general chemical safety principles dictate a cautious approach. The related compound, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage. Therefore, it is prudent to handle this compound with the assumption of similar hazards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with most laboratory chemicals, should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this compound in the regular trash or down the drain.

  • Containment:

    • Solid this compound waste (e.g., contaminated consumables, unused product) should be placed in a clearly labeled, sealed container.

    • Solutions containing this compound should be collected in a compatible, leak-proof waste container. Do not mix with incompatible wastes.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide)".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is stored according to any specific instructions from your EHS department (e.g., secondary containment).

  • Disposal Request:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest forms and collection.

Quantitative Data Summary

ParameterValueSource
Chemical NameN-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamideChemical Suppliers
CAS Number147695-92-9Chemical Suppliers
Assumed HazardsHarmful if swallowed, in contact with skin, or inhaled. Causes serious eye damage.Based on structurally related compound

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste Generated Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Assess_Waste Assess Waste Type (Solid or Liquid) Contain_Waste Place in Labeled Hazardous Waste Container Assess_Waste->Contain_Waste Wear_PPE->Assess_Waste Label_Container Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS - Date & Contact Info Contain_Waste->Label_Container Store_Waste Store in Designated Secure Area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you contribute to a safe laboratory environment and ensure compliance with chemical waste regulations. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Logistical Information for Handling ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ZM226600. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS), adherence to standard laboratory safety protocols, including the use of Personal Protective Equipment (PPE), is essential to minimize exposure and ensure a safe working environment. The selection and use of PPE should be based on a thorough hazard assessment of the specific procedures being performed.[1]

Recommended Personal Protective Equipment for Handling this compound

Laboratory ActivityRecommended PPERationale
Weighing and Aliquoting (powder form) - Lab coat- Safety glasses with side shields or goggles- Impervious gloves (e.g., nitrile)- Respiratory protection (e.g., N95 respirator)- Protects against skin and eye contact with dust.[2]- Respiratory protection is required when dusts are generated to prevent inhalation.
Handling Solutions of this compound - Lab coat- Safety glasses with side shields- Impervious gloves (e.g., nitrile)- Protects against splashes and skin contact.[2]
General Laboratory Operations - Lab coat- Safety glasses- Standard laboratory practice to protect against unexpected splashes or spills.[2]

Operational Plans: Safe Handling Procedures

Proper donning and doffing of PPE are critical to prevent contamination.[3][4][5] The following procedures should be followed diligently.

Donning (Putting on) PPE Workflow

G cluster_donning Donning PPE Wash Hands Wash Hands Put on Lab Coat Put on Lab Coat Wash Hands->Put on Lab Coat Put on Respiratory Protection Put on Respiratory Protection Put on Lab Coat->Put on Respiratory Protection Put on Eye Protection Put on Eye Protection Put on Respiratory Protection->Put on Eye Protection Put on Gloves Put on Gloves Put on Eye Protection->Put on Gloves

Caption: Sequential process for correctly putting on Personal Protective Equipment.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer before handling any PPE.[5]

  • Lab Coat: Put on a clean, properly fitting lab coat.[2]

  • Respiratory Protection: If working with the powder form and generating dust, put on a NIOSH-approved respirator (e.g., N95). Ensure a proper fit and seal.

  • Eye Protection: Put on safety glasses with side shields or goggles.[2]

  • Gloves: Don impervious gloves, ensuring they cover the cuffs of the lab coat.

Doffing (Removing) PPE Workflow

G cluster_doffing Doffing PPE Remove Gloves Remove Gloves Remove Lab Coat Remove Lab Coat Remove Gloves->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands Remove Eye Protection Remove Eye Protection Wash Hands->Remove Eye Protection Remove Respiratory Protection Remove Respiratory Protection Remove Eye Protection->Remove Respiratory Protection Remove Respiratory Protection->Wash Hands

Caption: Sequential process for safely removing Personal Protective Equipment to prevent contamination.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.[5]

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial for laboratory safety and environmental protection.

Waste Disposal Workflow

G cluster_disposal Waste Disposal Unused this compound Unused this compound Chemical Waste Container Chemical Waste Container Unused this compound->Chemical Waste Container Dispose according to institutional and local regulations Dispose according to institutional and local regulations Chemical Waste Container->Dispose according to institutional and local regulations Contaminated PPE Contaminated PPE Biohazardous Waste Bag Biohazardous Waste Bag Contaminated PPE->Biohazardous Waste Bag Biohazardous Waste Bag->Dispose according to institutional and local regulations Empty Vials Empty Vials Sharps Container or Glass Waste Sharps Container or Glass Waste Empty Vials->Sharps Container or Glass Waste Sharps Container or Glass Waste->Dispose according to institutional and local regulations

Caption: Logical flow for the proper segregation and disposal of waste generated from handling this compound.

Disposal Procedures:

  • Unused this compound: Dispose of unused this compound in a designated chemical waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated biohazardous waste bag.[4]

  • Empty Containers: Empty vials and containers should be disposed of in appropriate sharps or glass waste containers.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[6]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.